Quinagolide hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
(3R,4aR,10aS)-3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3S.ClH/c1-4-10-22-14-17(21-27(25,26)23(5-2)6-3)11-16-12-18-15(13-19(16)22)8-7-9-20(18)24;/h7-9,16-17,19,21,24H,4-6,10-14H2,1-3H3;1H/t16-,17+,19-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLKVIJLALMCBQ-VENMBWNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C[C@@H](C[C@@H]2[C@@H]1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94424-50-7 | |
| Record name | Quinagolide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094424507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | QUINAGOLIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33474X943Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Quinagolide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinagolide hydrochloride is a non-ergot derived, selective dopamine D2 receptor agonist.[1] Its primary therapeutic application is in the management of hyperprolactinemia, a condition characterized by elevated levels of the hormone prolactin.[1] This document provides a detailed overview of the mechanism of action of quinagolide, focusing on its molecular interactions, downstream signaling pathways, and pharmacokinetic profile. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.
Introduction
Hyperprolactinemia can lead to various clinical manifestations, including gonadal dysfunction, infertility, and galactorrhea.[1] The secretion of prolactin from the lactotroph cells of the anterior pituitary gland is tonically inhibited by dopamine.[2] this compound mimics the endogenous action of dopamine, thereby providing an effective therapeutic strategy for conditions associated with excessive prolactin secretion.[3] Unlike older ergot-derived dopamine agonists, quinagolide's non-ergoline structure is associated with a different side-effect profile.[3]
Molecular Mechanism of Action
Primary Target: Dopamine D2 Receptor
The principal mechanism of action of quinagolide is its selective and high-affinity binding to dopamine D2 receptors located on the surface of pituitary lactotrophs.[2] This interaction is the cornerstone of its prolactin-lowering effects. While it also binds to dopamine D1 receptors, it does so with low affinity, and this interaction is considered to have little clinical relevance.[1][4]
Receptor Selectivity and Potency
| Parameter | Value | Receptor | Reference |
| EC50 | 0.058 nM | Dopamine D2 Receptor (DRD2) |
Downstream Signaling Pathway
The binding of quinagolide to the D2 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events. The D2 receptor is coupled to an inhibitory G protein (Gi). Upon agonist binding, the Gi protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[4] The reduction in cAMP levels ultimately leads to the inhibition of prolactin synthesis and secretion from the lactotroph cells.[1][4]
Figure 1: Quinagolide's signaling pathway in lactotroph cells.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and extensive first-pass metabolism.
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | Low (approximately 4%) | [4] |
| Time to Peak Plasma Concentration (Tmax) | 30-60 minutes | [4] |
| Distribution | ||
| Volume of Distribution (Vd) | Approximately 100 L | [4] |
| Plasma Protein Binding | Approximately 90% | [4] |
| Metabolism | ||
| Primary Site | Liver (extensive first-pass metabolism) | [4] |
| Active Metabolite | N-desethyl analogue | [4] |
| Excretion | ||
| Elimination Half-life | 11.5 hours (single dose), 17 hours (steady state) | [4] |
| Routes of Excretion | Urine (~50%) and Feces (~40%) | [4] |
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the mechanism of action of dopamine receptor agonists like quinagolide.
Dopamine Receptor Binding Assay (Radioligand Displacement Assay)
This assay is used to determine the binding affinity (Ki or IC50) of quinagolide for dopamine D1 and D2 receptors.
Objective: To quantify the affinity of quinagolide for dopamine D1 and D2 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cell lines stably expressing human dopamine D1 or D2 receptors.
-
Radioligand: e.g., [3H]-SCH23390 (for D1) or [3H]-Spiperone (for D2).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with physiological salts).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled quinagolide.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the quinagolide concentration. The IC50 value (the concentration of quinagolide that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Figure 2: Workflow for a radioligand receptor binding assay.
Adenylyl Cyclase Activity Assay (cAMP Measurement)
This assay measures the effect of quinagolide on the intracellular levels of cAMP, providing functional evidence of its agonistic activity at the Gi-coupled D2 receptor.
Objective: To determine the effect of quinagolide on adenylyl cyclase activity by measuring changes in intracellular cAMP levels.
Materials:
-
A cell line expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
This compound at various concentrations.
-
Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell lysis buffer.
-
A microplate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture and Plating: Culture the cells to an appropriate density and seed them into a multi-well plate.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of quinagolide.
-
Stimulation: Add forskolin to the wells to stimulate adenylyl cyclase and increase cAMP production. The inhibitory effect of the Gi-coupled D2 receptor activation by quinagolide will counteract this stimulation.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP measurement according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the quinagolide concentration to generate a dose-response curve. From this curve, the EC50 value (the concentration of quinagolide that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production) can be determined.
References
An In-depth Technical Guide to the Physicochemical Properties of Quinagolide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Quinagolide hydrochloride, a selective non-ergot dopamine D2 receptor agonist. The information presented herein is intended to support research, development, and formulation activities by providing key data and methodologies in a structured and accessible format.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound. This data is essential for understanding the drug's behavior in various physiological and formulation environments.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₃₄ClN₃O₃S | [1] |
| Molecular Weight | 432.0 g/mol | [1] |
| Appearance | White to almost-white, finely crystalline powder. | [2] |
| Melting Point | 231-237 °C (with degradation) | [2] |
| Solubility | Sparingly soluble in water (0.2%) and ethanol (0.1%). | [2] |
| pKa | 7.65 ± 0.15 (in water at 20 ± 2 °C) | [2] |
| Partition Coefficient (logP) | 2.56 (Predicted by ALOGPS) | [1] |
| Hygroscopicity | Hygroscopic | [2] |
| Light Sensitivity | Light sensitive | [2] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of an active pharmaceutical ingredient (API) like this compound are crucial for reproducibility and regulatory compliance. The following sections describe standard experimental protocols that are likely employed.
Melting Point Determination
The melting point of this compound is determined using the capillary method, a standard pharmacopeial technique.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-4 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The apparatus is heated at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.
-
The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range. For this compound, this process is accompanied by degradation.
Solubility Determination
The solubility of this compound is determined by the equilibrium solubility method, which measures the concentration of the dissolved substance in a saturated solution at a specific temperature.
Methodology:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., purified water or ethanol) in a sealed container.
-
The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The suspension is then filtered to remove any undissolved solid.
-
The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The acid dissociation constant (pKa) of this compound is determined by potentiometric titration, a method that measures the change in pH of a solution upon the addition of a titrant.
Methodology:
-
A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the titration curve, typically as the pH at which half of the compound is ionized.
Partition Coefficient (logP) Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most widely accepted technique.
Methodology:
-
A solution of this compound is prepared in one of the two immiscible solvents, typically n-octanol (representing the lipid phase) and a buffered aqueous solution at a specific pH (representing the aqueous phase).
-
The two phases are placed in a flask and shaken vigorously for a predetermined period to allow for the partitioning of the compound between the two layers to reach equilibrium.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of this compound in each phase is determined using a suitable analytical method like HPLC-UV.
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Signaling Pathway of Quinagolide
Quinagolide is a selective dopamine D2 receptor agonist. Its primary mechanism of action involves the activation of D2 receptors, which are G protein-coupled receptors (GPCRs) linked to the Gαi/o subunit. This activation triggers a signaling cascade that ultimately leads to the inhibition of prolactin secretion from the anterior pituitary gland.[3][4]
Caption: Quinagolide's D2 receptor agonist activity inhibits prolactin secretion.
References
In-Depth Technical Guide: Quinagolide Hydrochloride's Dopamine D2 Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinagolide hydrochloride, a non-ergot derivative, is a potent and selective dopamine D2 receptor agonist. Its primary clinical application is in the management of hyperprolactinemia, a condition characterized by elevated prolactin levels. Quinagolide's therapeutic efficacy is rooted in its high-affinity binding to D2 receptors on lactotroph cells within the anterior pituitary gland. This interaction initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP), and a subsequent decrease in prolactin secretion.[1][2][3] This technical guide provides a comprehensive overview of quinagolide's binding affinity and selectivity for the dopamine D2 receptor, complete with detailed experimental protocols and visual representations of the associated signaling pathways and experimental workflows.
Dopamine D2 Receptor Binding Affinity and Selectivity
In a functional assay measuring the agonist effect at the human dopamine D2S receptor, quinagolide demonstrated an EC50 of 0.058 nM.[4] In the same study, its functional potency at the serotonin 5-HT2B receptor, a receptor implicated in drug-induced cardiac valvulopathy, was found to be approximately 2100 times lower (EC50 of 120 nM).[4] This significant separation between its on-target D2 receptor activity and off-target 5-HT2B receptor activity suggests a favorable safety profile in this regard. The authors of the study noted that the ranking of functional potency correlated with the ranking of binding affinities.[4]
Quinagolide is known to have a low affinity for the dopamine D1 receptor, a characteristic that contributes to its selectivity.[1][2][3] Studies utilizing radiolabeled quinagolide ([3H]CV 205-502) have demonstrated its selective accumulation in D2 receptor-rich regions of the brain, such as the striatum and pituitary. This binding was not displaced by D1 antagonists, further confirming its D2 selectivity.[5]
Table 1: Functional Potency (EC50) of Quinagolide
| Receptor | EC50 (nM) | Reference |
| Dopamine D2S | 0.058 | [4] |
| Serotonin 5-HT2B | 120 | [4] |
Experimental Protocols
The determination of a compound's receptor binding affinity and functional potency is achieved through a series of well-established in vitro assays. Below are detailed methodologies for key experiments relevant to the characterization of quinagolide.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of a test compound (quinagolide) for a specific receptor (e.g., dopamine D2) by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Objective: To determine the inhibition constant (Ki) of quinagolide for the dopamine D2 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity D2 receptor antagonist, such as [3H]-Spiperone.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled D2 receptor antagonist (e.g., haloperidol or sulpiride).
-
Assay Buffer: Tris-HCl buffer containing appropriate ions (e.g., MgCl2, NaCl, KCl, CaCl2).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Cells expressing the D2 receptor are harvested, homogenized, and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand ([3H]-Spiperone), and varying concentrations of the test compound (quinagolide).
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of quinagolide (the concentration at which it inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Adenylyl Cyclase Inhibition Assay (Functional Assay)
This assay measures the functional consequence of quinagolide binding to the D2 receptor, which is the inhibition of adenylyl cyclase activity and a subsequent decrease in cAMP production.
Objective: To determine the EC50 of quinagolide for the inhibition of adenylyl cyclase.
Materials:
-
Cell Line: A cell line expressing the dopamine D2 receptor and a functional adenylyl cyclase system (e.g., CHO-K1 or HEK293 cells).
-
Adenylyl Cyclase Stimulator: Forskolin (to increase basal cAMP levels).
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Culture and Plating: Cells are cultured and seeded into a multi-well plate.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of quinagolide.
-
Stimulation: Forskolin is added to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: The data is analyzed to determine the concentration of quinagolide that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production (the EC50 value).
Signaling Pathway
Quinagolide, as a dopamine D2 receptor agonist, activates a G-protein coupled receptor (GPCR) signaling pathway that is inhibitory in nature.
-
Binding: Quinagolide binds to the dopamine D2 receptor on the cell surface.
-
G-protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o).
-
Adenylyl Cyclase Inhibition: The activated alpha subunit of the Gi/o protein inhibits the activity of the enzyme adenylyl cyclase.
-
cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).
-
Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and ultimately results in the inhibition of prolactin gene transcription and secretion from lactotroph cells.
Conclusion
This compound is a highly potent and selective dopamine D2 receptor agonist. Its pharmacological profile is characterized by high-affinity binding to the D2 receptor and a significant degree of selectivity over the D1 and 5-HT2B receptors. This selectivity is the basis for its therapeutic efficacy in treating hyperprolactinemia with a favorable side-effect profile. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of quinagolide and other D2 receptor agonists, which is essential for drug discovery and development in this area.
References
- 1. scispace.com [scispace.com]
- 2. Quinagolide | C20H33N3O3S | CID 3086401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. In vivo labeling of brain dopamine D2 receptors using the high-affinity specific D2 agonist [3H]CV 205-502 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Review of Quinagolide Hydrochloride: Pharmacokinetics and Pharmacodynamics
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Quinagolide hydrochloride, a non-ergot-derived selective dopamine D2 receptor agonist, is a potent inhibitor of prolactin secretion.[1] This technical guide provides a comprehensive review of its pharmacokinetic and pharmacodynamic properties, intended for professionals in pharmaceutical research and development. We consolidate quantitative data, present detailed experimental methodologies for its characterization, and visualize key pathways to offer a thorough understanding of its clinical and pharmacological profile.
Pharmacokinetics
The disposition of quinagolide in the body is characterized by rapid absorption, extensive first-pass metabolism, and a half-life that supports a once-daily dosing regimen.[1][2]
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Following oral administration, quinagolide is rapidly and almost completely absorbed (>95%). However, due to significant pre-systemic metabolism, its absolute bioavailability is low, estimated at around 4%.[3] Peak plasma concentrations of the parent drug are typically reached within 0.5 to 1 hour.[3]
-
Distribution: Quinagolide has an apparent volume of distribution of approximately 100 L, indicating extensive distribution into tissues.[1] Plasma protein binding is about 90% and is non-specific.[3]
-
Metabolism: The drug undergoes extensive first-pass metabolism. The primary active metabolite is the N-desethyl analogue. Major circulating metabolites are inactive sulphate or glucuronide conjugates.[3]
-
Excretion: More than 95% of the administered dose is excreted as metabolites, with roughly equal amounts found in urine and feces.[1] The terminal elimination half-life of the parent drug is approximately 11.5-17 hours.[1]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound.
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1 hour |
| Absolute Bioavailability | ~4% |
| Volume of Distribution (Vd) | ~100 L |
| Plasma Protein Binding | ~90% |
| Elimination Half-life (t½) | 11.5 - 17 hours |
| Primary Routes of Excretion | Urine and Feces (as metabolites) |
Experimental Protocols
This protocol outlines a typical design for determining the pharmacokinetic profile of quinagolide in healthy volunteers.
-
Subject Selection: A cohort of healthy adult volunteers is selected. Subjects undergo a full medical screening to ensure no underlying health conditions.
-
Study Design: An open-label, single-dose study is performed.
-
Drug Administration: Following an overnight fast of at least 10 hours, subjects receive a single oral dose of this compound (e.g., 0.05 mg).[3][4]
-
Blood Sampling: Venous blood samples (e.g., 5 mL) are collected into heparinized tubes at pre-defined time points: pre-dose (0 h) and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.
-
Plasma Processing and Storage: Blood samples are centrifuged (e.g., at 1500 x g for 10 minutes at 4°C) within 30 minutes of collection. The resulting plasma is separated and stored frozen at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of quinagolide and its N-desethyl metabolite are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, and Vd.
-
Sample Preparation (Protein Precipitation):
-
To 150 µL of plasma sample (calibrator, quality control, or unknown), add 320 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of quinagolide).[5]
-
Vortex the mixture for 30 seconds to precipitate proteins.[5]
-
Centrifuge the samples at 10,000 rpm for 5-10 minutes.[5]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[5]
-
Reconstitute the residue in 150 µL of a mobile phase-like solution (e.g., acetonitrile/water 85:15 v/v with 0.1% formic acid).[5]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for quinagolide and its internal standard.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for a human pharmacokinetic study.
Pharmacodynamics
Quinagolide's pharmacodynamic effects are mediated by its high-affinity, selective agonism at dopamine D2 receptors, leading to a potent and sustained reduction in prolactin levels.[1]
Mechanism of Action
Prolactin secretion by lactotroph cells in the anterior pituitary is tonically inhibited by dopamine. Quinagolide mimics this action by binding to and activating D2 receptors on these cells.[8] This activation initiates a G-protein-mediated signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The reduction in cAMP levels ultimately suppresses both the synthesis and secretion of prolactin.[8] This effect is highly specific, as quinagolide has low affinity for D1 receptors and no significant action on adrenergic or serotonin receptors.[1][8]
Dose-Response and Clinical Effects
The prolactin-lowering effect of quinagolide is dose-dependent.[3] Following a therapeutic dose, a clinically significant reduction in prolactin occurs within 2 hours, reaches a maximum effect within 4 to 6 hours, and is maintained for at least 24 hours.[3] In hyperprolactinemic patients, treatment with 75-150 µ g/day often normalizes prolactin levels, restoring gonadal function and alleviating clinical manifestations such as galactorrhea, amenorrhea, and reduced libido.[1][3]
Quantitative Pharmacodynamic Data
| Parameter | Description |
| Primary Target | Dopamine D2 Receptor |
| Molecular Action | Selective Agonist |
| Key Signaling Event | Inhibition of Adenylyl Cyclase (↓ cAMP) |
| Physiological Effect | Potent suppression of prolactin secretion |
| Onset of Prolactin Reduction | Within 2 hours |
| Peak Prolactin Suppression | 4 to 6 hours |
| Duration of Action | ≥ 24 hours |
Experimental Protocol: Pharmacodynamic Assessment
This protocol describes a study to evaluate the prolactin-lowering effect of quinagolide in patients with hyperprolactinemia.
-
Subject Selection: Patients with a confirmed diagnosis of hyperprolactinemia (e.g., idiopathic or due to a pituitary microadenoma) are enrolled.[2]
-
Study Design: An open-label, dose-titration study is often employed.[2][9]
-
Dosing Regimen: Treatment is initiated with a low dose to improve tolerability, typically using a "starter pack": 0.025 mg/day for 3 days, followed by 0.050 mg/day for 3 days.[3][9] From day 7, the dose is increased to 0.075 mg/day.[3][9] The dose is administered once daily at bedtime with a snack to minimize side effects.[3]
-
Monitoring and Dose Adjustment: Serum prolactin levels are measured at baseline and at regular intervals (e.g., monthly). The dose may be increased in increments of 0.075 mg at intervals of no less than 4 weeks, based on prolactin response and tolerability, to achieve normalization of prolactin levels.[3]
-
Data Analysis: The primary endpoint is the percentage of patients achieving normal prolactin levels. Secondary endpoints include changes in clinical symptoms (e.g., restoration of menses) and tolerability.
Signaling Pathway Diagram
Caption: Quinagolide's D2 receptor-mediated signaling pathway in pituitary lactotrophs.
Conclusion
This compound possesses a well-characterized pharmacokinetic profile and a highly specific pharmacodynamic mechanism of action. Its potent and selective D2 receptor agonism translates into effective, sustained suppression of prolactin, making it a valuable agent in the management of hyperprolactinemia. The data and protocols presented herein provide a foundational resource for researchers engaged in the study of dopaminergic pathways and the development of related therapeutic agents.
References
- 1. Quinagolide (Norprolac(R)): A novel non-ergot prolactin inhibitor [hero.epa.gov]
- 2. Quinagolide efficacy and tolerability in hyperprolactinaemic patients who are resistant to or intolerant of bromocriptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. nihs.go.jp [nihs.go.jp]
- 5. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. Frontiers | Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract [frontiersin.org]
- 8. Quinagolide in the management of prolactinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Structural analysis and enantiomers of Quinagolide hydrochloride.
An In-depth Technical Guide to the Structural Analysis and Enantiomers of Quinagolide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of this compound, a non-ergot-derived selective dopamine D2 receptor agonist. The document covers its structural properties, the significance of its enantiomers, mechanism of action, and key pharmacokinetic parameters. Detailed experimental protocols for receptor binding assays and enantiomeric separation are also provided to support further research and development.
Structural Analysis
Quinagolide is a synthetic, non-ergoline compound recognized for its potent and selective agonistic activity at dopamine D2 receptors.[1][2][3][4] Its chemical structure is based on an octahydrobenzo[g]quinoline ring system.[5] Unlike older dopamine agonists such as bromocriptine, its non-ergot structure is associated with a potentially more favorable safety profile, particularly concerning the reduced risk of fibrotic reactions.[6] The hydrochloride salt form enhances its stability and suitability for pharmaceutical formulations.[7][8][9]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (3S,4aS,10aR)-3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline hydrochloride[9][10] |
| Molecular Formula | C₂₀H₃₄ClN₃O₃S[8][9] |
| Molecular Weight | 432.02 g/mol [8][11] |
| CAS Number | 94424-50-7[8][9] |
| Appearance | White to off-white crystalline powder[9] |
| Drug Class | Dopamine Agonist[5][12] |
Enantiomers of Quinagolide
Quinagolide is administered as a racemate, which is an equimolar mixture of its two enantiomers: the (+)- and (-)-forms.[1][2][5] Extensive pharmacological studies have demonstrated that the therapeutic activity, specifically the dopaminomimetic effect, is almost exclusively associated with the (-)-enantiomer .[2][7][8][13] This enantioselectivity is a critical aspect of its pharmacology, as the stereochemical configuration dictates the molecule's ability to bind effectively to the D2 receptor.
While the drug was first synthesized in its racemic form, and is still marketed as such, the development of stereoselective synthesis routes has been a subject of academic research to isolate the therapeutically active (-)-enantiomer.[7][12][13][14] Regulatory bodies now typically require thorough characterization of the distinct pharmacokinetic and pharmacological profiles of individual enantiomers for new chiral drug candidates.[15][16]
Mechanism of Action
Quinagolide functions as a potent and selective dopamine D2 receptor agonist.[3][6][] Its primary therapeutic effect in the treatment of hyperprolactinemia is achieved by inhibiting the secretion of prolactin from lactotroph cells in the anterior pituitary gland.[1][2][6]
The signaling pathway is initiated by the binding of Quinagolide to D2 receptors, which are G protein-coupled receptors (GPCRs) linked to inhibitory G proteins (Gαi/o).[18] This interaction triggers a cascade of intracellular events:
-
Receptor Binding : Quinagolide binds with high affinity to D2 receptors on lactotroph cells.[1][2][]
-
G Protein Activation : The activated receptor stimulates the associated Gαi/o protein.
-
Adenylyl Cyclase Inhibition : The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[1][2]
-
Inhibition of Prolactin Secretion : The decrease in cAMP levels suppresses both basal and stimulated prolactin synthesis and release.[1][2]
Quinagolide also exhibits a low affinity for dopamine D1 receptors, which is considered clinically insignificant.[1][2]
Caption: Signaling pathway of Quinagolide at the D2 receptor.
Pharmacokinetic Profile
Quinagolide exhibits rapid absorption after oral administration, but undergoes extensive first-pass metabolism, resulting in low absolute bioavailability.[1][2][3] Its long half-life allows for convenient once-daily dosing.[6]
Table 2: Summary of Pharmacokinetic Parameters for Quinagolide
| Parameter | Value | Reference(s) |
| Absorption | Rapid and extensive (~95% of dose) | [1][2] |
| Absolute Bioavailability | Low (~4%) due to pre-systemic metabolism | [1][2][3] |
| Time to Peak Plasma Conc. (Tmax) | 30-60 minutes | [1][2][3] |
| Plasma Protein Binding | ~90% (non-specific) | [1][3] |
| Volume of Distribution (Vd) | ~100 L | [2][3] |
| Metabolism | Extensive hepatic first-pass; forms active (N-desethyl) and inactive metabolites | [1][2][3] |
| Elimination Half-life | ~11.5 hours | [3][11] |
| Excretion | ~50% via urine, ~40% via feces (>95% as metabolites) | [1][3] |
Experimental Protocols
Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of Quinagolide for the human dopamine D2 receptor.
1. Materials and Reagents:
-
HEK293T cells stably expressing the human D2 receptor.[18]
-
Radioligand: [³H]-Spiperone or a similar high-affinity D2 antagonist.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compound: this compound (serial dilutions).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation fluid and vials.
2. Methodology:
-
Membrane Preparation: Culture and harvest HEK293T-D2 cells. Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of Quinagolide. For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot specific binding against the logarithm of Quinagolide concentration and fit the data to a one-site competition model to determine the IC₅₀. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Caption: Experimental workflow for a D2 receptor binding assay.
Protocol: Chiral HPLC Method for Enantiomer Separation
This protocol describes a high-performance liquid chromatography (HPLC) method for the separation and quantification of Quinagolide enantiomers.
1. Materials and Reagents:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A column with a chiral stationary phase (CSP), such as an α1-acid glycoprotein (AGP) or an ovomucoid-based column.[19][20]
-
Mobile Phase: An optimized mixture of an aqueous buffer (e.g., 0.1 M sodium phosphate, pH adjusted) and an organic modifier (e.g., isopropanol or acetonitrile). The exact ratio must be optimized for the specific column used.
-
Sample: this compound dissolved in the mobile phase.
2. Methodology:
-
System Preparation: Equilibrate the chiral AGP column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a defined volume (e.g., 20 µL) of the dissolved Quinagolide sample onto the column.
-
Chromatographic Separation: The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks.
-
Detection: Monitor the column effluent using a UV detector at an appropriate wavelength (e.g., 280 nm or 322 nm).
-
Data Analysis: Integrate the peak areas for the (+) and (-) enantiomers. The enantiomeric purity can be calculated from the relative peak areas. The method should be validated for linearity, precision, accuracy, and robustness according to ICH guidelines.[15][19]
Caption: Workflow for chiral HPLC separation of enantiomers.
References
- 1. Quinagolide | C20H33N3O3S | CID 3086401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mims.com [mims.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Quinagolide - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. CAS 94424-50-7: this compound | CymitQuimica [cymitquimica.com]
- 10. medkoo.com [medkoo.com]
- 11. Quinagolide (HCl) - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. Total Synthesis of (±)-Quinagolide: A Potent D2 Receptor Agonist for the Treatment of Hyperprolactinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cris.unibo.it [cris.unibo.it]
- 16. mdpi.com [mdpi.com]
- 18. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 19. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.ubbcluj.ro [chem.ubbcluj.ro]
Preclinical Toxicological Profile of Quinagolide Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical toxicological profile of Quinagolide hydrochloride, a non-ergot derived dopamine D2 receptor agonist. The information is compiled from a thorough review of available preclinical studies and is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and safety assessment.
Executive Summary
This compound has been evaluated in a range of preclinical toxicology studies to characterize its safety profile. These studies have assessed its potential for acute, subchronic, and chronic toxicity, as well as its genotoxic, carcinogenic, and reproductive and developmental effects.
Overall, the preclinical data indicate that Quinagolide has a low acute toxicity. The primary toxicological findings in longer-term studies are largely related to its potent dopamine D2 receptor agonist activity, leading to predictable effects on prolactin-sensitive tissues and endocrine function, particularly in rodents. Genotoxicity studies have shown no evidence of mutagenic or clastogenic potential. Carcinogenicity findings in rodents are considered to be related to the pharmacological effects of the compound and of questionable relevance to humans. Reproductive toxicity studies in animals did not show embryotoxic or teratogenic effects, though effects on fertility and lactation were observed, consistent with the drug's mechanism of action.
Acute Toxicity
Single-dose toxicity studies have been conducted in several species to determine the acute lethal dose (LD50) of this compound.
Table 1: Acute Toxicity of this compound (Oral Administration)
| Species | LD50 (mg/kg) | Reference(s) |
| Mice | 357 to >500 | [1] |
| Rats | >500 | [1] |
| Rabbits | >150 | [1] |
Experimental Protocol: Acute Oral Toxicity Study
A standardized acute oral toxicity study protocol, such as OECD Guideline 423 (Acute Toxic Class Method), is typically employed. The general procedure involves the following steps:
References
Methodological & Application
Application Notes and Protocols for Quinagolide Hydrochloride in in Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Quinagolide hydrochloride, a potent and selective non-ergot dopamine D2 receptor agonist, in in vitro cell culture studies. Quinagolide is a key tool for investigating dopamine signaling and its effects on cellular processes, particularly in the context of pituitary function and prolactin-secreting cells.
Mechanism of Action
This compound acts as a selective agonist at dopamine D2 receptors. In pituitary lactotrophs, the binding of Quinagolide to D2 receptors initiates a signaling cascade that leads to the inhibition of prolactin secretion. This is primarily achieved through the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic AMP (cAMP) levels.
Beyond the canonical cAMP pathway, D2 receptor activation by agonists like Quinagolide can also modulate other signaling pathways. Notably, it has been shown to influence the Akt/PKB signaling pathway. This can occur through a β-arrestin 2-dependent mechanism that leads to the dephosphorylation and inactivation of Akt. Furthermore, Quinagolide has been observed to affect Ca(2+)-dependent protein kinase C (PKC) isoforms in pituitary cells.
Data Presentation
Quantitative Data Summary
| Cell Line | Assay | Concentration Range | Effect | Reference |
| Rat Anterior Pituitary Cells | Prolactin Secretion | Picomolar concentrations | Potent inhibition of prolactin secretion | |
| Endometrial Mesenchymal Stromal Cells | Invasion Assay | 100 nM | Inhibition of invasive properties | |
| Endometrial Mesenchymal Stromal Cells | Proliferation/Apoptosis | 100 nM | No significant effect on proliferation or apoptosis |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Based on the manufacturer's instructions and solubility information, this compound can be dissolved in DMSO.
-
To prepare a 10 mM stock solution, weigh out the appropriate amount of this compound powder and dissolve it in sterile DMSO. For example, for a 10 mM stock solution of this compound (Molecular Weight: 432.02 g/mol ), dissolve 4.32 mg in 1 mL of DMSO.
-
Ensure complete dissolution by gentle vortexing or pipetting.
-
It is recommended to filter-sterilize the stock solution using a 0.22 µm syringe filter, although some sources suggest that 100% DMSO is bactericidal and filtration may not be necessary and could lead to loss of compound due to membrane binding.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. A general guideline for storage in DMSO is up to 6 months at -80°C and 1 month at -20°C.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
in Vitro Prolactin Secretion Assay
Cell Lines:
-
GH3 cells: A rat pituitary tumor cell line that secretes both prolactin and growth hormone.
-
MMQ cells: A clonal rat pituitary tumor cell line that exclusively secretes prolactin and is responsive to dopamine.
Materials:
-
GH3 or MMQ cells
-
Complete cell culture medium (e.g., F-12K Medium supplemented with 15% horse serum and 2.5% fetal bovine serum for GH3 cells)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
24-well or 48-well cell culture plates
-
Rat Prolactin ELISA Kit
Protocol:
-
Seed GH3 or MMQ cells in a 24-well or 48-well plate at a density that allows for sub-confluency during the experiment.
-
Allow the cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO2.
-
After the initial growth period, gently wash the cells with pre-warmed PBS.
-
Replace the medium with a fresh, serum-free, or low-serum medium containing various concentrations of this compound (e.g., a dose-response range from picomolar to micromolar). Include a vehicle control (DMSO).
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
After incubation, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Quantify the concentration of prolactin in the supernatant using a rat prolactin ELISA kit, following the manufacturer's protocol.
-
Normalize the prolactin levels to the total protein content or cell number in each well.
Cell Viability Assay (MTT Assay)
Materials:
-
GH3 or MMQ cells
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Protocol:
-
Seed GH3 or MMQ cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate for the desired time periods (e.g., 24, 48, and 72 hours).
-
At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Quinagolide Signaling Pathway
Caption: Experimental Workflow
Application Notes and Protocols for the Use of Quinagolide Hydrochloride in Pituitary Tumor Rat Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinagolide hydrochloride, a non-ergot derivative, is a potent and selective dopamine D2 receptor agonist.[1] It is utilized in the management of hyperprolactinemia, a condition often caused by prolactin-secreting pituitary tumors (prolactinomas).[2] Quinagolide effectively suppresses prolactin secretion and can lead to a reduction in tumor size.[3][4] These application notes provide detailed methodologies for the use of this compound in preclinical rat models of pituitary tumors, specifically focusing on the widely used SMtTW transplantable tumor model in Wistar-Furth rats.[5][6]
Mechanism of Action
Quinagolide exerts its therapeutic effects by binding to dopamine D2 receptors on pituitary lactotrophs.[2] This binding mimics the natural inhibitory action of dopamine, leading to a cascade of intracellular events that culminate in the inhibition of prolactin synthesis and release. The primary signaling pathway involves the activation of an inhibitory G-protein (Gαi/o), which in turn inhibits the enzyme adenylyl cyclase.[7] This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] Reduced cAMP levels lead to decreased protein kinase A (PKA) activity, which ultimately results in the inhibition of prolactin gene transcription and exocytosis.[8] Additional mechanisms may include the modulation of ion channel activity and influence on other signaling pathways such as the protein kinase C (PKC) pathway.[9]
Data Presentation
The following tables summarize quantitative data from a study utilizing this compound (CV 205-502) in female Wistar-Furth rats bearing SMtTW pituitary tumors.
Table 1: Effect of this compound on Plasma Prolactin Levels
| Treatment Group | Dose | Duration | Mean Plasma Prolactin (ng/mL) |
| Control | - | 8 months | 28253 |
| Quinagolide (CV 205-502) | 0.3 mg/kg/day | 2 months | < 15 |
| Bromocriptine | 5 mg/kg/day | 2 months | < 15 |
| Bromocriptine | 10 mg/kg/day | 2 months | < 15 |
Data extracted from a study on female Wistar-Furth rats with SMtTW pituitary tumors.
Table 2: Effect of this compound on Pituitary Tumor Weight
| Treatment Group | Dose | Duration | Mean Tumor Weight (mg) |
| Control | - | 8 months | 5270 |
| Quinagolide (CV 205-502) | 0.3 mg/kg/day | 2 months | 660 |
| Bromocriptine | 5 or 10 mg/kg/day | 2 months | 440 |
Data extracted from a study on female Wistar-Furth rats with SMtTW pituitary tumors.
Experimental Protocols
Animal Model: SMtTW Pituitary Tumor Rat Model
The SMtTW (Spontaneous Mammotropic Transplantable Tumor in Wistar-Furth rats) model is a well-established animal model for studying prolactin-secreting pituitary tumors.[6]
-
Animal Strain: Female Wistar-Furth rats.[5]
-
Tumor Origin: The SMtTW tumors are derived from spontaneous prolactinomas that arise in aged Wistar/Furth rats.[5][10]
-
Transplantation Protocol:
-
Source SMtTW tumor tissue from a reputable provider or an established colony.
-
Under aseptic surgical conditions, mince the tumor tissue into small fragments (approximately 1-2 mm³).
-
Anesthetize the recipient female Wistar-Furth rat.
-
Make a small incision in the skin and muscle overlying the kidney.
-
Gently exteriorize the kidney and make a small incision in the kidney capsule.
-
Insert a tumor fragment under the kidney capsule.[6]
-
Suture the kidney capsule, muscle, and skin incisions.
-
Monitor the animal for post-operative recovery.
-
Tumor growth can be monitored over several months. Prolactin secretion is typically detectable 3 to 5 months after grafting.[6]
-
This compound Administration
-
Drug Preparation: this compound (CV 205-502) should be dissolved in a suitable vehicle for administration. For oral administration, it can be suspended in a 0.5% carboxymethyl cellulose (CMC) solution. For subcutaneous injection, sterile saline is a common vehicle. The final concentration should be calculated based on the desired dose and the volume to be administered.
-
Dosage: A dose of 0.3 mg/kg/day has been shown to be effective in reducing prolactin levels and tumor growth in the SMtTW rat model.
-
Route of Administration: Oral gavage or subcutaneous injection are common routes of administration in rat studies. The choice of route may depend on the specific experimental design and the formulation of the drug.
Tumor Growth Monitoring
-
Methodology: High-frequency ultrasonography is a non-invasive method for monitoring pituitary tumor growth in rats.[11]
-
Protocol:
-
Anesthetize the rat.
-
Place the rat in a supine position.[12]
-
Apply ultrasound gel to the ventral neck region.[12]
-
Use a high-frequency linear transducer (e.g., 12 MHz) to visualize the pituitary gland.[13] The gland will appear as a hypoechoic, oval structure.[11]
-
Obtain transverse and longitudinal images of the tumor.
-
Measure the longest diameter (D) and the shortest diameter (d) of the tumor.
-
Calculate the tumor volume using the formula: V = (d² x D) / 2 .
-
Perform measurements at regular intervals (e.g., weekly) to track tumor growth over time.
-
Prolactin Level Analysis
-
Sample Collection: Collect blood samples from the rats via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Sample Processing: Centrifuge the blood to separate the serum or plasma and store at -20°C or below until analysis.
-
Assay: Use a commercially available Rat Prolactin ELISA kit. Follow the manufacturer's instructions for the assay protocol. A general outline is provided below:
-
Prepare standards and samples.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate the plate.
-
Wash the wells to remove unbound substances.
-
Add a biotinylated detection antibody.
-
Incubate and wash.
-
Add an enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubate and wash.
-
Add a substrate solution and incubate for color development.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the prolactin concentration in the samples by comparing their absorbance to the standard curve.
-
Mandatory Visualizations
Caption: Quinagolide Signaling Pathway in Pituitary Lactotrophs.
Caption: Experimental Workflow for Quinagolide Study in a Rat Model.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. [Treatment of macroprolactinomas with quinagolide (Norprolac)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinagolide in the management of prolactinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spontaneous pituitary tumors in the Wistar/Furth/Ico rat strain. An animal model of human prolactin adenoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spontaneous prolactin transplantable tumor in the Wistar/Furth rat (SMtTW): a new animal model of human prolactinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Mechanism and Pathways of Dopamine and Dopamine Agonists in Prolactinomas [frontiersin.org]
- 8. Inhibitory control of prolactin and Pit-1 gene promoters by dopamine. Dual signaling pathways required for D2 receptor-regulated expression of the prolactin gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine Inhibits Basal Prolactin Release in Pituitary Lactotrophs through Pertussis Toxin-Sensitive and -Insensitive Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spontaneous pituitary tumors in the Wistar/Furth/Ico rat strain. An animal model of human prolactin adenoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sonography of the pituitary gland in pet rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes: Unraveling Cellular Responses to Quinagolide Hydrochloride via Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the molecular effects of Quinagolide hydrochloride on key cellular signaling pathways. Quinagolide, a selective non-ergot dopamine D2 receptor agonist, is a cornerstone in managing hyperprolactinemia. Its mechanism of action extends beyond prolactin inhibition, influencing fundamental cellular processes such as survival, proliferation, and apoptosis through the modulation of intricate signaling networks.
This document outlines the primary signaling cascades affected by Quinagolide—the PI3K/Akt and MAPK pathways—and presents detailed protocols for their examination. Furthermore, it includes quantitative data from relevant studies to serve as a benchmark for experimental outcomes and visual diagrams to elucidate the complex biological processes and experimental workflows.
Key Signaling Pathways Modulated by Quinagolide
PI3K/Akt Pathway: A Central Regulator of Cell Fate
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical mediator of cell survival and proliferation. Upon activation, the dopamine D2 receptor can influence this cascade. Research indicates that Quinagolide treatment can lead to a reduction in the phosphorylation of Akt at Serine 473, suggesting an inhibitory effect on this pro-survival pathway in specific cellular contexts. This inhibition can subsequently impact downstream effectors, potentially leading to decreased cell growth and survival.
MAPK Pathway: Orchestrating Cellular Responses
The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing the ERK, p38, and JNK cascades, is pivotal in transducing extracellular signals to elicit specific cellular responses, including proliferation, differentiation, and apoptosis. The activation of D2 receptors by agonists like Quinagolide can have divergent effects on the MAPK pathways, which are often cell-type dependent. For instance, in pituitary tumor cells, dopamine agonists have been demonstrated to activate the p38 MAPK pathway, a key event in the induction of apoptosis.
Quantitative Analysis of Signaling Protein Modifications
The following tables summarize quantitative data on the effects of Quinagolide on key signaling proteins, providing a reference for expected experimental results.
Table 1: Quantitative Effects of Quinagolide on the PI3K/Akt Signaling Pathway in Endometrial Stromal Cells
| Target Protein | Treatment Condition | Cell Type | Fold Change vs. Control (Mean ± SD) |
| Total Akt | 100 nM Quinagolide (48h) | Eutopic E-MSCs | No significant change |
| Phospho-Akt (Ser473) | 100 nM Quinagolide (48h) | Eutopic E-MSCs | 0.60 ± 0.18 |
| Total Akt | 100 nM Quinagolide (48h) | Ectopic E-MSCs | 0.75 ± 0.15 |
| Phospho-Akt (Ser473) | 100 nM Quinagolide (48h) | Ectopic E-MSCs | 0.45 ± 0.12** |
| *p < 0.05, **p < 0.01 vs. untreated control. |
Table 2: Anticipated Effects of Dopamine D2 Receptor Agonists on the MAPK Signaling Pathway
| Target Protein | Expected Modulation by D2 Agonist | Cellular Context |
| Phospho-ERK1/2 | Variable (Increase or Decrease) | Cell-type dependent |
| Phospho-p38 | Increase | Induction of apoptosis in pituitary tumor cells |
| Phospho-JNK | Variable (Increase or Decrease) | Cell-type dependent |
| Note: The effects on the MAPK pathway are based on studies with various D2 receptor agonists and may require empirical validation for Quinagolide in the specific experimental system. |
Detailed Experimental Protocols
Western Blot Protocol for Analyzing Akt and MAPK Pathway Activation
This protocol provides a robust framework for the Western blot analysis of signaling pathways modulated by Quinagolide. Researchers should optimize parameters such as antibody concentrations and incubation times for their specific experimental setup.
1. Cell Culture and Quinagolide Treatment:
-
Culture the desired cell line (e.g., pituitary tumor cells, endometrial stromal cells) in the appropriate growth medium to 70-80% confluency.
-
To minimize basal signaling, serum-starve the cells for 12-24 hours prior to treatment.
-
Expose cells to a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) for various durations (e.g., 15 min, 30 min, 1 hr, 24 hr, 48 hr). A vehicle-treated group should be included as a negative control.
2. Preparation of Cell Lysates:
-
Following treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.
-
Mechanically detach the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Ensure complete lysis by incubating on ice for 30 minutes, with intermittent vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the total protein extract, to a new tube.
3. Protein Concentration Measurement:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein content for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.
-
Perform electrophoresis at 100-120V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibody (see suggested dilutions below) overnight at 4°C with gentle agitation.
-
Primary Antibody Recommendations:
-
Phospho-Akt (Ser473): 1:1000
-
Total Akt: 1:1000
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204): 1:1000
-
Total p44/42 MAPK (Erk1/2): 1:1000
-
Phospho-p38 MAPK (Thr180/Tyr182): 1:1000
-
Total p38 MAPK: 1:1000
-
Phospho-SAPK/JNK (Thr183/Tyr185): 1:1000
-
Total SAPK/JNK: 1:1000
-
Loading Control (β-Actin or GAPDH): 1:5000
-
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the corresponding horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the washing steps.
6. Signal Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal with a digital imaging system or X-ray film.
-
Perform densitometric analysis of the bands using image processing software (e.g., ImageJ). Normalize the phosphoprotein signals to their respective total protein levels and subsequently to the loading control to ensure accurate quantification.
Visual Representations of Pathways and Workflows
Application Notes and Protocols: Quinagolide Hydrochloride in Endometriosis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterine cavity, affecting millions of women worldwide. Current treatment strategies often involve hormonal therapies with significant side effects and high recurrence rates upon cessation. Quinagolide hydrochloride, a non-ergot selective dopamine D2 receptor (D2R) agonist, has emerged as a promising non-hormonal therapeutic candidate. These application notes provide a comprehensive overview of the use of this compound in preclinical endometriosis research models, detailing its mechanism of action, effects on key pathological processes, and standardized protocols for its investigation.
Mechanism of Action
This compound exerts its therapeutic effects in endometriosis primarily through the activation of D2R. This activation triggers a signaling cascade that leads to the inhibition of key processes involved in the establishment and progression of endometriotic lesions. The primary mechanisms include:
-
Anti-Angiogenesis: Quinagolide has been shown to inhibit the formation of new blood vessels, a critical process for the survival and growth of ectopic endometrial tissue. This is achieved, in part, by downregulating the expression of Vascular Endothelial Growth Factor (VEGF).
-
Inhibition of Cell Invasion: The invasive nature of endometrial cells is a key factor in the pathogenesis of endometriosis. Quinagolide has been demonstrated to reduce the invasive properties of endometrial mesenchymal stromal cells (E-MSCs).
-
Modulation of Inflammatory Pathways: The chronic inflammatory environment in the peritoneal cavity contributes to endometriosis-associated pain and lesion persistence. Quinagolide has been shown to reduce the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) in the peritoneal fluid of animal models.
-
Downregulation of the AKT Signaling Pathway: Activation of D2R by quinagolide leads to the downregulation of the protein kinase B (AKT) signaling pathway and a reduction in its phosphorylation.[1][2] The PI3K/AKT pathway is known to be altered in endometriosis and plays a role in cell survival and proliferation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various in vitro and in vivo endometriosis models.
Table 1: In Vitro Effects of Quinagolide on Endometrial Mesenchymal Stromal Cell (E-MSC) Invasion
| Quinagolide Concentration | Inhibition of E-MSC Invasion (%) | Reference |
| 10 nM | ~25% | Iampietro et al., 2022 |
| 100 nM | ~50% | Iampietro et al., 2022 |
| 1 µM | ~60% | Iampietro et al., 2022 |
Table 2: In Vitro Effects of Quinagolide on AKT Phosphorylation in E-MSCs
| Cell Type | Treatment (100 nM Quinagolide) | Reduction in p-AKT/AKT ratio (%) | Reference |
| Eutopic E-MSCs | 24 hours | ~40% | Iampietro et al., 2022 |
| Ectopic E-MSCs | 24 hours | ~60% | Iampietro et al., 2022 |
Table 3: In Vivo Effects of Quinagolide in a Rat Model of Surgically Induced Endometriosis
| Treatment Group | Change in Endometriotic Lesion Size | Peritoneal Fluid VEGF Levels | Peritoneal Fluid IL-6 Levels | Reference |
| Control | Baseline | Baseline | Baseline | Novellino et al., 2011 |
| Quinagolide | Significant Reduction | Significant Reduction | Significant Reduction | Novellino et al., 2011 |
Note: Specific quantitative values from Novellino et al., 2011 require access to the full-text article for precise data extraction.
Experimental Protocols
Protocol 1: Surgically Induced Endometriosis in a Rat Model
This protocol describes the surgical induction of endometriosis in rats, a commonly used in vivo model to study the efficacy of therapeutic agents like Quinagolide.
Materials:
-
Female Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Sterile surgical instruments
-
Suture material (e.g., 4-0 silk, 5-0 vicryl)
-
Sterile saline solution
-
Animal warming pad
Procedure:
-
Anesthetize the rat using an approved anesthetic protocol.
-
Shave the abdominal area and sterilize the surgical site with an appropriate antiseptic solution.
-
Make a midline laparotomy incision (approximately 2-3 cm) to expose the abdominal cavity.
-
Identify the uterine horns. Ligate the distal end of one uterine horn with a non-absorbable suture.
-
Excise a 1 cm segment of the ligated uterine horn.
-
Place the excised uterine segment in a sterile petri dish containing sterile saline.
-
Open the uterine segment longitudinally and cut it into small fragments of approximately 2x2 mm.
-
Suture these endometrial fragments to the peritoneal wall or the surface of the intestines using a fine, absorbable suture. Ensure the endometrial lining faces the peritoneal cavity.
-
Close the abdominal wall in two layers (peritoneum/muscle and skin) using appropriate suture material.
-
Administer post-operative analgesics as per veterinary guidelines and monitor the animal for recovery.
-
Allow the endometriotic lesions to establish and grow for a period of 2-4 weeks before initiating treatment with this compound.
Protocol 2: In Vitro Cell Invasion Assay (Boyden Chamber Assay)
This assay is used to assess the effect of Quinagolide on the invasive potential of endometrial stromal cells.
Materials:
-
Endometrial mesenchymal stromal cells (E-MSCs), either primary cells or cell lines
-
Boyden chamber inserts with an 8 µm pore size polycarbonate membrane
-
Matrigel basement membrane matrix
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS)
-
This compound
-
Calcein AM or other suitable fluorescent dye for cell staining
-
Fluorescence plate reader
Procedure:
-
Coat the upper surface of the Boyden chamber inserts with a thin layer of Matrigel (diluted in serum-free medium) and allow it to solidify at 37°C.
-
Culture E-MSCs to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS). For the treatment groups, add varying concentrations of this compound to both the upper and lower chambers. Include a vehicle control group.
-
Incubate the chambers at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet or a fluorescent dye like Calcein AM).
-
Quantify the number of invaded cells by either counting under a microscope or by measuring the fluorescence intensity using a plate reader.
Protocol 3: Endothelial Cell Co-culture Angiogenesis Assay
This assay models the formation of capillary-like structures and is used to evaluate the anti-angiogenic effects of Quinagolide.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endometrial Mesenchymal Stromal Cells (E-MSCs)
-
Matrigel or a similar basement membrane matrix
-
Endothelial cell growth medium (e.g., EGM-2)
-
This compound
-
Calcein AM or anti-CD31 antibody for visualization of tube formation
-
Fluorescence microscope
Procedure:
-
Thaw and dilute Matrigel on ice. Pipette a thin layer of Matrigel into the wells of a 96-well plate and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and E-MSCs and resuspend them in endothelial cell growth medium.
-
Seed a co-culture of HUVECs and E-MSCs (e.g., at a 1:1 ratio) onto the surface of the solidified Matrigel.
-
Add varying concentrations of this compound to the culture medium. Include a vehicle control group.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6-18 hours.
-
Monitor the formation of capillary-like tube structures using a phase-contrast microscope.
-
For quantification, stain the cells with Calcein AM or fix and stain with an anti-CD31 antibody.
-
Capture images using a fluorescence microscope and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Protocol 4: Western Blotting for AKT Phosphorylation
This protocol is used to determine the effect of Quinagolide on the activation of the AKT signaling pathway.
Materials:
-
E-MSCs
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Culture E-MSCs and treat them with this compound for the desired time period (e.g., 24 hours). Include a vehicle control.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total AKT to normalize for protein loading.
-
Quantify the band intensities using densitometry software and express the results as the ratio of phospho-AKT to total AKT.
Visualizations
Caption: Quinagolide's mechanism of action in endometriosis.
References
Application Notes and Protocols for Cell Viability and Cytotoxicity Assays with Quinagolide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinagolide hydrochloride is a potent and selective non-ergot dopamine D2 receptor agonist.[1][2] Its primary clinical application is in the management of hyperprolactinemia, a condition often caused by pituitary adenomas (prolactinomas).[3][4][5][6] Quinagolide effectively reduces prolactin secretion and can lead to a significant decrease in tumor size in patients.[3][4][5][6][7] While its therapeutic effect in vivo is well-documented, its direct in vitro effects on cell viability and cytotoxicity are less extensively characterized and appear to be cell-type and receptor-expression dependent.
These application notes provide an overview of the known effects of Quinagolide on cell viability and detailed protocols for assessing its cytotoxic and anti-proliferative potential in relevant cell lines.
Mechanism of Action
Quinagolide exerts its effects by binding to and activating dopamine D2 receptors on the surface of target cells, primarily the lactotroph cells of the anterior pituitary gland.[1][2] This activation mimics the natural inhibitory action of dopamine, leading to a cascade of intracellular signaling events that suppress prolactin gene transcription and hormone secretion.[1] In the context of pituitary tumor cells that express the D2 receptor, activation of this pathway can also lead to anti-proliferative effects and the induction of apoptosis.[1]
Data on Cell Viability and Cytotoxicity
Existing in vitro data on the direct cytotoxic effects of Quinagolide is limited. The available evidence suggests that its impact on cell viability is highly dependent on the cell type and the expression of the dopamine D2 receptor.
| Cell Line | Assay | Concentration(s) | Incubation Time | Key Findings | Reference |
| Endometrial Mesenchymal Stromal Cells (E-MSCs) | Apoptosis & Proliferation | 10⁻⁵ M and 10⁻⁷ M | 24, 48, 72 hours | No significant increase in apoptosis or effect on proliferation observed. | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Apoptosis & Proliferation | 10⁻⁵ M and 10⁻⁷ M | 24 hours | No significant alteration in apoptosis or proliferation. | [1] |
| GH3 cells (rat pituitary tumor, D2R negative) | Cell Viability | Not specified | Not specified | No significant decrease in cell viability upon treatment with dopamine or quinpirole. | [1] |
| GH3D2L and GH3D2S cells (engineered to express D2 receptors) | Cell Viability & Apoptosis | Not specified (treated with dopamine or quinpirole) | Not specified | Significant decrease in cell viability and induction of apoptosis, accompanied by DNA laddering and caspase-3 activation. | [1] |
Experimental Protocols
The following are detailed protocols for standard assays to determine the effects of this compound on cell viability and cytotoxicity.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Target cells (e.g., GH3, AtT-20, or other pituitary tumor cell lines)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the Quinagolide solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve Quinagolide) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, which is a marker of cytotoxicity.
Materials:
-
This compound
-
Target cells
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Carefully collect the cell culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Read the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).
-
Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity compared to a positive control (lysed cells).
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Target cells
-
6-well cell culture plates
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the previous protocols.
-
Cell Harvesting: After the treatment period, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Conclusion
This compound's primary mechanism of action is the activation of dopamine D2 receptors, leading to the inhibition of prolactin secretion and potential anti-proliferative and pro-apoptotic effects in D2 receptor-expressing tumor cells. The provided protocols offer standardized methods to investigate these effects in vitro. Researchers should consider the dopamine D2 receptor status of their chosen cell lines when designing experiments and interpreting results, as this appears to be a critical determinant of Quinagolide's impact on cell viability and cytotoxicity. Further research is warranted to fully elucidate the direct cytotoxic potential of Quinagolide across a broader range of cancer cell lines.
References
- 1. Anti-proliferative effects and cell death mediated by two isoforms of dopamine D2 receptors in pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Mechanism and Pathways of Dopamine and Dopamine Agonists in Prolactinomas [frontiersin.org]
- 3. Dopamine receptor D2S gene transfer improves the sensitivity of GH3 rat pituitary adenoma cells to bromocriptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine receptor type 2 (DRD2) inhibits migration and invasion of human tumorous pituitary cells through ROCK-mediated cofilin inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Grifolic acid induces GH3 adenoma cell death by inhibiting ATP production through a GPR120-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spontaneous Pituitary Tumors in Rats: A Review [jscimedcentral.com]
- 7. Resistance to Dopamine Agonists in Pituitary Tumors: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quinagolide Hydrochloride in Dopamine Signaling Research
Introduction
Quinagolide hydrochloride is a non-ergot derived, potent, and selective dopamine D2 receptor agonist.[1][2] While clinically indicated for the treatment of hyperprolactinemia, its high specificity for the D2 receptor makes it an invaluable tool in neuroscience research for investigating the roles of D2-mediated signaling pathways in various physiological and pathological processes.[3][4] Quinagolide's mechanism of action involves mimicking endogenous dopamine by binding to D2 receptors, primarily on lactotroph cells in the anterior pituitary, which leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP), and subsequent suppression of prolactin secretion.[2][5][6] This same pathway is critical in dopaminergic neurons throughout the central nervous system, where D2 receptors function as autoreceptors to modulate dopamine synthesis and release.[7][8]
These application notes provide detailed protocols for researchers to characterize the binding, functional activity, and in vivo effects of Quinagolide on dopamine signaling.
Application Note 1: In Vitro Characterization of Quinagolide's Receptor Binding Profile
Objective: To determine the binding affinity and selectivity of Quinagolide for the dopamine D2 receptor using a competitive radioligand binding assay.
Principle: This assay quantifies the ability of an unlabeled compound (Quinagolide) to compete with a radiolabeled ligand (e.g., [³H]-Spiperone) for binding to D2 receptors in a tissue or cell membrane preparation. The concentration of Quinagolide that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki), a measure of the drug's binding affinity.
Quantitative Data: Receptor Binding Profile
| Compound | Target Receptor | Affinity | Comments |
| Quinagolide | Dopamine D2 | High | Highly selective D2 receptor agonist.[1][6] |
| Quinagolide | Dopamine D1 | Low | Binds with low affinity and little clinical relevance.[5] |
| Quinagolide | Serotonin 5-HT1A/2A | Low | Much lower potency for serotonin receptors compared to D2.[1] |
Experimental Protocol: Radioligand Binding Assay
This protocol is adapted from standard methodologies for D2 receptor binding assays.[9]
1. Materials and Reagents:
-
Membrane Preparation: CHO or HEK293 cells stably expressing human dopamine D2 receptors, or rat striatal tissue homogenate.
-
Radioligand: [³H]-Spiperone (a D2 antagonist).
-
Unlabeled Competitor: this compound.
-
Non-specific Binding Control: Spiperone or Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation cocktail.
2. Procedure:
-
Membrane Preparation: Homogenize cells or striatal tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + [³H]-Spiperone (at a concentration near its Kd, e.g., 0.5 nM) + assay buffer.
-
Non-specific Binding: Membrane preparation + [³H]-Spiperone + high concentration of unlabeled Spiperone (10 µM).
-
Competitive Binding: Membrane preparation + [³H]-Spiperone + varying concentrations of Quinagolide (e.g., 10⁻¹² M to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[9]
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the logarithm of the Quinagolide concentration.
-
Use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]
Visualization: Radioligand Binding Workflow
Application Note 2: Functional Assessment of D2 Agonism via cAMP Inhibition
Objective: To functionally confirm Quinagolide as a D2 agonist by measuring its ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
Principle: Dopamine D2 receptors are canonically coupled to the inhibitory G-protein, Gαi/o.[10][11] Upon agonist binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[5][6] Therefore, a D2 agonist like Quinagolide will cause a dose-dependent decrease in intracellular cAMP levels, which can be measured using various assay formats (e.g., HTRF, AlphaScreen, Luminescence).[12][13]
Quantitative Data: Functional Potency
The expected outcome of Quinagolide application in a functional assay is a reduction in cAMP levels.
| Parameter | Expected Outcome | Mechanism |
| Forskolin-stimulated cAMP levels | Dose-dependent decrease | Inhibition of adenylyl cyclase via Gαi/o activation.[2] |
| Potency (EC50) | Sub-nanomolar to low nanomolar | Reflects the concentration of Quinagolide required to produce 50% of its maximal inhibitory effect. |
Experimental Protocol: Whole-Cell cAMP Assay (Luminescence-Based)
This protocol is a general guideline based on commercially available assay kits like Promega's cAMP-Glo™.[13]
1. Materials and Reagents:
-
Cell Line: CHO or HEK293 cells stably expressing the human D2 receptor.
-
Cell Culture Medium: Appropriate medium (e.g., DMEM/F12) with serum and supplements.
-
Stimulation Agent: Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
Test Compound: this compound.
-
Assay Kit: Commercial cAMP detection kit (e.g., cAMP-Glo™), containing lysis buffer, cAMP detection solution (containing PKA), and a Kinase-Glo® reagent.
-
Plate Reader: Luminometer.
-
Plates: White, opaque 96- or 384-well assay plates.
2. Procedure:
-
Cell Plating: Seed the D2-expressing cells into the white-walled assay plates at a pre-determined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of Quinagolide in an appropriate assay buffer. Also prepare a solution of Forskolin.
-
Cell Stimulation (Gαi-coupled agonist mode):
-
Aspirate the culture medium from the cells.
-
Add the different concentrations of Quinagolide to the wells.
-
Immediately add a fixed concentration of Forskolin (e.g., 10 µM, a concentration predetermined to give a robust signal) to all wells (except for negative controls).
-
Incubate for 15-30 minutes at room temperature.
-
-
Cell Lysis: Add the cAMP-Glo™ Lysis Buffer to each well and incubate for a short period as per the manufacturer's instructions to lyse the cells and release intracellular cAMP.
-
cAMP Detection: Add the cAMP Detection Solution. This solution contains protein kinase A (PKA); the amount of cAMP produced is inversely proportional to the PKA activity.
-
ATP Quantification: Add the Kinase-Glo® Reagent. This terminates the PKA reaction and measures the amount of remaining ATP via a luciferase reaction. The luminescent signal is inversely proportional to the amount of cAMP in the well.[13]
-
Measurement: Read the luminescence on a plate reader.
3. Data Analysis:
-
Generate a cAMP standard curve to correlate luminescence values with known cAMP concentrations.
-
Plot the luminescence signal (or calculated cAMP concentration) against the logarithm of the Quinagolide concentration.
-
Use non-linear regression to fit a dose-response curve and determine the EC50 value for Quinagolide's inhibition of cAMP production.
Visualization: D2 Receptor Signaling Pathway
Application Note 3: In Vivo Analysis of Dopaminergic Tone via Microdialysis
Objective: To measure the effect of Quinagolide on extracellular dopamine concentrations in the brain of a freely moving animal, providing insight into its effects on presynaptic dopamine release.
Principle: In vivo microdialysis is a technique used to sample molecules from the extracellular fluid of a specific brain region.[14][15] A probe with a semi-permeable membrane is implanted, and artificial cerebrospinal fluid (aCSF) is slowly perfused through it.[14] Neurotransmitters, like dopamine, diffuse across the membrane into the dialysate, which is then collected and analyzed, typically by HPLC with electrochemical detection.[16] Since D2 receptors act as autoreceptors on dopaminergic neurons, an agonist like Quinagolide is expected to decrease the firing rate and subsequent release of dopamine.
Quantitative Data: Expected In Vivo Effects
Systemic or local administration of Quinagolide is expected to reduce extracellular dopamine levels due to its agonist activity at presynaptic D2 autoreceptors.
| Brain Region | Administration | Expected Effect on Dopamine | Rationale |
| Striatum | Systemic (i.p., s.c.) | Dose-dependent decrease | Activation of D2 autoreceptors on dopaminergic nerve terminals inhibits dopamine synthesis and release. |
| Prefrontal Cortex | Systemic (i.p., s.c.) | Dose-dependent decrease | Similar D2 autoreceptor-mediated inhibition of dopamine release. |
Experimental Protocol: In Vivo Microdialysis in Rat Striatum
This protocol is based on standard procedures for in vivo microdialysis in rodents.[15][16][17]
1. Materials and Reagents:
-
Animal Model: Adult male Sprague-Dawley or Wistar rat (275-350 g).
-
Surgical Equipment: Stereotaxic frame, anesthetic (e.g., isoflurane), surgical drill, dental cement.
-
Microdialysis Probe: Commercially available or custom-made probe (e.g., 4 mm active membrane length).
-
Perfusion System: Microinfusion pump, liquid switch, tubing.
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF), filtered and degassed.
-
Test Compound: this compound dissolved in saline.
-
Analytical System: HPLC with electrochemical detection (HPLC-ED) optimized for dopamine.
2. Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., striatum: AP +1.0 mm, ML +2.5 mm from bregma; DV -3.0 mm from dura).
-
Slowly lower the microdialysis guide cannula to the desired coordinates and secure it to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
Place the recovered, awake animal into a behavioral testing bowl that allows free movement.
-
Insert the microdialysis probe into the guide cannula and connect the tubing to the microinfusion pump.
-
Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1.0-2.0 µL/min).[14]
-
Allow the system to equilibrate for 2-3 hours.
-
Collect baseline dialysate samples every 10-20 minutes for at least one hour to ensure a stable baseline of dopamine.
-
-
Drug Administration:
-
Administer this compound via the desired route (e.g., intraperitoneal injection, i.p.).
-
Continue to collect dialysate samples at regular intervals for 2-3 hours post-injection.
-
-
Sample Analysis:
-
Immediately inject the collected dialysate samples into the HPLC-ED system for quantification of dopamine and its metabolites (DOPAC, HVA).
-
3. Data Analysis:
-
Calculate the concentration of dopamine in each sample based on a standard curve.
-
Express the post-injection dopamine levels as a percentage of the average baseline concentration.
-
Plot the mean percent baseline dopamine levels over time for different treatment groups (vehicle vs. Quinagolide doses).
-
Use statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of the drug's effect.
Visualization: In Vivo Microdialysis Workflow
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Quinagolide | C20H33N3O3S | CID 3086401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Effects of quinagolide (CV 205-502), a selective D2-agonist, on vascular reactivity in patients with a prolactin-secreting adenoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. scispace.com [scispace.com]
- 7. Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. tandfonline.com [tandfonline.com]
- 11. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. promega.com [promega.com]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monitoring Dopamine Responses to Potassium Ion and Nomifensine by in Vivo Microdialysis with Online Liquid Chromatography at One-Minute Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quinagolide Hydrochloride for In Vitro Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Quinagolide Hydrochloride in in vitro experiments.
Solubility Data
Proper dissolution is critical for accurate and reproducible experimental results. This compound exhibits variable solubility across common laboratory solvents. The following table summarizes its solubility characteristics.
| Solvent | Solubility | Molar Equivalent (for 3.85 mg/mL) | Notes |
| DMSO | 3.85 mg/mL[1][2] | 8.91 mM[1][2] | Ultrasonic assistance may be required for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
| Water | Sparingly soluble (0.2%)[3][4] | - | Not recommended as a primary solvent for stock solutions. |
| Ethanol | Sparingly soluble (0.1%)[3] | - | Not recommended as a primary solvent for stock solutions. |
| Water/Ethanol (1:1 v/v) | A 1% solution has a pH of 3.3-5.0.[3] | - | This suggests that a mixture may improve solubility over water or ethanol alone, but DMSO remains the recommended solvent for initial stock preparation. |
Experimental Protocols
Adherence to a standardized protocol is key to achieving reliable data. Below are detailed methodologies for the preparation of this compound solutions.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to minimize moisture absorption.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 432.02 g/mol ), weigh 4.32 mg.
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[1]
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium or buffer (e.g., PBS, HBSS)
Procedure:
-
Serial Dilution: Perform serial dilutions of the stock solution with the desired cell culture medium or buffer to achieve the final working concentration.
-
Important: To avoid precipitation, it is crucial that the final concentration of DMSO in the working solution is kept low, typically below 0.5%.
-
-
Final Preparation:
-
Add the diluted this compound solution to the cell culture plates.
-
Gently mix the contents of the wells to ensure even distribution.
-
-
Control: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium without the drug.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the dissolution and use of this compound.
Q1: My this compound is not dissolving in DMSO.
A1:
-
Check DMSO Quality: Ensure you are using anhydrous (dry) DMSO. This compound is hygroscopic, and the presence of water in the DMSO can significantly reduce its solubility.[1]
-
Use Mechanical Assistance: Vortex the solution for a longer duration. If solids persist, use an ultrasonic water bath to aid dissolution.[1]
-
Concentration: You may be attempting to prepare a solution that is above the solubility limit of 3.85 mg/mL.[1][2]
Q2: I observed precipitation when I added my DMSO stock solution to my aqueous cell culture medium.
A2:
-
High Final DMSO Concentration: The most likely cause is that the final concentration of DMSO in your aqueous medium is too high. This compound is sparingly soluble in water.[3][4] Ensure the final DMSO concentration is kept to a minimum, ideally below 0.5%.
-
Insufficient Mixing: Ensure rapid and thorough mixing when adding the stock solution to the aqueous medium to prevent localized high concentrations that can lead to precipitation.
Q3: How should I store the solid compound and my stock solutions?
A3:
-
Solid Compound: Store this compound powder in a tightly sealed container at 4°C, protected from light and moisture.[3]
-
Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect from light.
Q4: What is the mechanism of action of Quinagolide?
A4: Quinagolide is a selective dopamine D2 receptor agonist.[1][5] By activating D2 receptors, it can inhibit the secretion of prolactin.[1] In some cellular contexts, it has been shown to down-regulate the levels of AKT and its phosphorylation, suggesting an impact on the PI3K/AKT signaling pathway.[1][6]
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Simplified Signaling Pathway of Quinagolide Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. Quinagolide | C20H33N3O3S | CID 3086401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
Optimizing Quinagolide Hydrochloride Concentration for Cell-Based Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Quinagolide hydrochloride in cell-based assays. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Quinagolide is a potent and selective non-ergot dopamine D2 receptor agonist.[1][2] Its primary mechanism of action is the activation of D2 receptors, which are G protein-coupled receptors (GPCRs) that couple to the Gi/o signaling pathway.[3] Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] Quinagolide has a lower affinity for dopamine D1 receptors and serotonin receptors 5-HT1A and 5-HT2A.[1]
Q2: What is a typical effective concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell type, the specific assay, and the desired endpoint. Based on available literature, a general guidance for concentration ranges is provided below. However, it is crucial to perform a dose-response curve for each specific experimental setup to determine the optimal concentration.
| Assay Type | Cell Line | Reported Effective Concentration |
| Prolactin Secretion Inhibition | Dissociated Rat Anterior Pituitary Cells | Picomolar concentrations |
| Invasion and Angiogenesis Assays | Endometrial Mesenchymal Stromal Cells | 100 nM |
| Dopamine D2 Receptor Binding | CHO cells | pKi values in the nanomolar range |
Q3: How should I prepare and store this compound for cell culture experiments?
This compound is sparingly soluble in water but can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.
-
Gently warm and vortex the solution to ensure it is fully dissolved.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term stability.
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the DMSO stock solution.
-
Serially dilute the stock solution in sterile, pre-warmed cell culture medium to the desired final concentrations.
-
Ensure that the final concentration of DMSO in the cell culture wells is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the potential off-target effects of this compound?
Troubleshooting Guides
Problem 1: No or low response to this compound treatment.
| Possible Cause | Troubleshooting Step |
| Cell line does not express functional D2 receptors. | - Confirm D2 receptor expression at the mRNA and protein level (e.g., RT-qPCR, Western blot, or flow cytometry).- Use a positive control cell line known to express D2 receptors. |
| Incorrect concentration range. | - Perform a wide dose-response curve (e.g., from picomolar to micromolar) to determine the optimal effective concentration. |
| Degraded or inactive compound. | - Use a fresh aliquot of the stock solution.- Verify the activity of the compound in a well-established positive control assay. |
| Receptor desensitization. | - Reduce the incubation time with Quinagolide.- Consider using a cell line with a higher receptor expression level. |
| Assay sensitivity is too low. | - Optimize the assay protocol (e.g., increase cell number, adjust incubation times, use a more sensitive detection reagent). |
Problem 2: High background signal or inconsistent results.
| Possible Cause | Troubleshooting Step |
| Cell stress or poor viability. | - Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.- Check for mycoplasma contamination.- Minimize handling stress during the experiment. |
| Precipitation of the compound in the media. | - Visually inspect the wells for any precipitate after adding the compound.- Reduce the final concentration of the compound.- Ensure the DMSO concentration is not too high. |
| Edge effects in multi-well plates. | - Avoid using the outer wells of the plate for experimental samples.- Ensure even cell seeding and proper plate handling to minimize evaporation. |
| Inconsistent cell seeding. | - Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers in each well.- Gently mix the cell suspension before and during plating. |
Problem 3: Observed cytotoxicity at effective concentrations.
| Possible Cause | Troubleshooting Step |
| Compound-induced cytotoxicity. | - Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration range.- Lower the concentration of Quinagolide to a non-toxic level. |
| DMSO toxicity. | - Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%).- Include a vehicle control (media with the same concentration of DMSO) in your experiments. |
| Apoptosis induced by prolonged D2 receptor activation. | - Shorten the incubation time with Quinagolide.- Analyze for markers of apoptosis (e.g., caspase activity, Annexin V staining). |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for CHO-K1 Cells
This protocol is essential to establish the ideal number of cells per well, ensuring they are in the logarithmic growth phase during the experiment.
-
Cell Culture: Culture CHO-K1 cells in F-12K medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed CHO-K1 cells in a 96-well plate at various densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells/well).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
Cell Viability Assay: At each time point, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against cell number for each time point. The optimal seeding density will be the one that results in sub-confluent cells in the logarithmic growth phase at the time of the planned experiment.
Protocol 2: cAMP Measurement in CHO-K1 Cells Stably Expressing the Human Dopamine D2 Receptor
This protocol outlines a method to measure the inhibition of forskolin-stimulated cAMP production by this compound.
-
Cell Seeding: Seed D2-expressing CHO-K1 cells in a 96-well plate at the predetermined optimal density and incubate overnight.
-
Cell Starvation: The next day, replace the growth medium with serum-free medium and incubate for 2-4 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Add the diluted Quinagolide or vehicle control to the wells and incubate for 15-30 minutes at 37°C.
-
-
Forskolin Stimulation:
-
Prepare a solution of forskolin (a direct activator of adenylyl cyclase) in the assay buffer. The final concentration of forskolin needs to be optimized to induce a submaximal cAMP response.
-
Add the forskolin solution to all wells (except for the basal control) and incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the instructions of your chosen cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Measure the cAMP levels using a plate reader compatible with the detection kit.
-
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control.
-
Plot the percentage of inhibition of the forskolin response against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for a cAMP assay.
Caption: Troubleshooting logic for no/low response.
References
Troubleshooting inconsistent results in Quinagolide hydrochloride experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments with Quinagolide hydrochloride. By offering detailed methodologies, data summaries, and visual aids, this resource aims to help researchers achieve more consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: I'm observing lower-than-expected potency or inconsistent results with my this compound. What could be the cause?
A1: Inconsistent results can stem from several factors, from initial compound handling to experimental design. Here’s a checklist of potential issues to consider:
-
Improper Stock Solution Preparation: this compound has limited solubility in aqueous solutions. Preparing a high-concentration stock in an appropriate solvent is crucial.
-
Compound Instability: The stability of this compound in your final assay medium can affect its effective concentration over the course of the experiment.
-
Cell Line Variability: The expression level of the dopamine D2 receptor (D2R), the primary target of Quinagolide, can vary between cell lines and even with the passage number of the same cell line.[1][2][3]
-
Receptor Desensitization: Prolonged exposure to agonists like Quinagolide can lead to the desensitization and internalization of D2 receptors, reducing the cellular response over time.[4][5]
-
Presence of Serum: Quinagolide is approximately 90% bound to plasma proteins.[6] The presence of serum in your cell culture medium can reduce the free concentration of the compound available to interact with the cells.[7][8]
Q2: My this compound is not dissolving properly. How should I prepare my stock solutions?
A2: Due to its chemical properties, this compound requires a specific approach for solubilization to ensure accurate and reproducible concentrations in your experiments.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing a concentrated stock solution.
-
Solubilization Procedure: this compound is soluble in DMSO at a concentration of approximately 3.85 mg/mL (8.91 mM), though this may require sonication to fully dissolve.[9]
-
Storage of Stock Solutions: Once prepared, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots under the following conditions:
Q3: My results seem to diminish over the course of a long-term experiment (e.g., 48-72 hours). What is happening?
A3: This phenomenon is often due to D2 receptor desensitization and downregulation. Continuous stimulation by an agonist like Quinagolide can trigger cellular mechanisms that reduce the number of receptors on the cell surface, leading to a diminished response.
-
Mechanism: Agonist binding can lead to the phosphorylation of the D2 receptor, which promotes the binding of β-arrestins. This, in turn, can lead to receptor internalization and subsequent degradation, reducing the overall number of receptors available to respond to the drug.
-
Troubleshooting Strategy:
-
Time-Course Experiments: Conduct shorter-term experiments (e.g., 2-6 hours) to capture the initial effects before significant desensitization occurs.[6]
-
Pulsatile Dosing: If longer-term studies are necessary, consider a pulsatile dosing regimen (e.g., a short exposure followed by a wash-out period) to allow for receptor resensitization.
-
Use of Antagonists: In mechanistic studies, co-treatment with a D1/D5 antagonist may help to mitigate some forms of D2 receptor desensitization, as co-activation of these receptors can contribute to the process.[11]
-
Q4: I am seeing effects that don't seem to be related to D2 receptor signaling. Are there known off-target effects of this compound?
A4: While Quinagolide is a selective D2 receptor agonist, like most drugs, it has the potential for off-target interactions, especially at higher concentrations.
-
Known Specificity: Quinagolide binds with high affinity to D2 receptors and has lower affinity for D1 and D3 receptors.[12]
-
Potential for Off-Target Effects: At concentrations significantly above its EC50 for D2 receptor activation, the likelihood of engaging other receptors or cellular targets increases. These off-target effects can lead to unexpected or inconsistent results.
-
Troubleshooting Strategy:
-
Dose-Response Curves: Always perform a full dose-response curve to determine the optimal concentration range for your specific cell line and assay. Aim to use the lowest concentration that gives a robust and reproducible effect.
-
Use of Antagonists: To confirm that the observed effect is mediated by the D2 receptor, try to block the effect with a specific D2 receptor antagonist.
-
Control Cell Lines: If possible, use a control cell line that does not express the D2 receptor to identify non-specific effects.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound relevant to in vitro experiments.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility in DMSO | 3.85 mg/mL (8.91 mM) - requires sonication | [9] |
| Stock Solution Storage | -80°C for up to 6 months | [10] |
| -20°C for up to 1 month | [10] | |
| Powder Storage | 4°C, sealed from moisture | [9] |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Assay | EC50 | Reference |
| GH4ZR7 (rat pituitary) | Prolactin Secretion Inhibition | Not explicitly stated, but significant inhibition observed at 1 µM | [7] |
| GH4I12 (rat pituitary) | Prolactin Secretion Inhibition | Not explicitly stated, but significant inhibition observed at 1 µM | [7] |
| CHO-K1/Gα15 (D2 expressing) | Calcium Flux (with Dopamine as agonist) | 18.8 nM (for Dopamine) | [13] |
Note: Specific EC50 values for this compound in various cell lines are not widely reported in the readily available literature. Researchers should determine the EC50 empirically for their specific experimental system.
Experimental Protocols & Methodologies
This section provides detailed protocols for common experiments involving this compound.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical microcentrifuge tubes
-
Sonicator
Procedure:
-
Calculate the amount of this compound powder and DMSO needed to achieve the desired stock concentration (e.g., 10 mM).
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube briefly to mix.
-
If the compound does not fully dissolve, place the tube in a sonicator water bath and sonicate for 5-10 minutes, or until the solution is clear.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: In Vitro Prolactin Secretion Assay using GH3 Cells
Objective: To assess the inhibitory effect of this compound on prolactin secretion from a rat pituitary tumor cell line (GH3).
Materials:
-
GH3 cells (ATCC® CCL-82.1™)
-
Complete growth medium (e.g., Ham's F-12K with 10% FBS)[13]
-
Serum-free medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Prolactin ELISA kit
Procedure:
-
Cell Seeding: Seed GH3 cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment. Allow the cells to adhere and grow for 48-72 hours.
-
Serum Starvation: The day before the experiment, gently wash the cells with PBS and replace the complete growth medium with serum-free medium. This step helps to reduce basal prolactin levels.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium from your stock solution.
-
Remove the serum-free medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired time period (e.g., 24 hours).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Prolactin Measurement: Measure the concentration of prolactin in the collected supernatants using a commercially available prolactin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the prolactin concentration against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
Visualizing Experimental Concepts
The following diagrams, generated using Graphviz, illustrate key signaling pathways and workflows relevant to this compound experiments.
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. Intracellular Trafficking Assays for Dopamine D2-Like Receptors | Springer Nature Experiments [experiments.springernature.com]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the forms of the dopamine D2 receptor expressed in GH4C1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. revvity.com [revvity.com]
- 10. Dopamine, Dopamine D2 Receptor Short Isoform, Transforming Growth Factor (TGF)-β1, and TGF-β Type II Receptor Interact to Inhibit the Growth of Pituitary Lactotropes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prolactin decrease and shift to a normal-like isoform profile during treatment with quinagolide in a patient affected by an invasive prolactinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
Preventing degradation of Quinagolide hydrochloride in stock solutions
This technical support center provides guidance on the proper handling, storage, and troubleshooting for stock solutions of Quinagolide hydrochloride. Ensuring the stability of your stock solutions is critical for reproducible and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in DMSO (Dimethyl sulfoxide). It is sparingly soluble in water. Therefore, DMSO is the recommended solvent for preparing primary stock solutions. For aqueous buffers in final experimental assays, it is crucial to ensure that the final concentration of DMSO is compatible with your experimental system and does not exceed a level that could cause toxicity or off-target effects (typically <0.1%).
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: To minimize degradation, both the solid compound and its stock solutions should be stored with care. Adherence to these storage guidelines is critical for maintaining the integrity of the compound.
| Form | Storage Temperature | Conditions |
| Solid Powder | -20°C (long-term) | Dry, protected from light, tightly sealed |
| 0-4°C (short-term) | Dry, protected from light, tightly sealed | |
| DMSO Stock Solution | -20°C | Aliquoted in small volumes, protected from light, tightly sealed |
| -80°C (long-term) | Aliquoted in small volumes, protected from light, tightly sealed |
Note: Avoid repeated freeze-thaw cycles for stock solutions as this can accelerate degradation. It is best practice to prepare single-use aliquots.
Q3: How can I prevent the degradation of this compound in my stock solutions?
A3: Degradation of this compound can be minimized by controlling several factors:
-
Light: this compound is sensitive to light. Always store stock solutions in amber or opaque vials and protect them from light during handling and experiments.
-
Temperature: Store stock solutions at or below -20°C. Avoid leaving solutions at room temperature for extended periods.
-
Moisture: The hydrochloride salt form can be hygroscopic. Ensure the solid is stored in a dry environment and use anhydrous DMSO for preparing stock solutions. Keep vials tightly sealed.
-
Oxidation: Although specific oxidative degradation pathways for this compound have not been detailed in the literature, oxidation is a common degradation route for many pharmaceuticals. To minimize this, consider using degassed solvents, and keep vials tightly sealed.
Troubleshooting Guide
Problem: I am observing high variability or a loss of compound activity in my experiments.
This could be due to the degradation of your this compound stock solution. Follow these troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Degraded Stock Solution | 1. Prepare a fresh stock solution from the solid compound. 2. Compare the activity of the new stock solution with the old one in a parallel experiment. 3. If the new stock solution restores activity, discard the old stock solution . |
| Improper Storage | 1. Review your storage procedures against the recommendations in the table above. 2. Ensure aliquots are properly sealed to prevent solvent evaporation and exposure to moisture. 3. Confirm that storage freezers are maintaining the correct temperature. |
| Repeated Freeze-Thaw Cycles | 1. Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. 2. Discard any stock solution that has been thawed and refrozen multiple times. |
| Light Exposure | 1. Wrap your stock solution vials in aluminum foil or use amber vials. 2. Minimize exposure to ambient light during solution preparation and experimental procedures. |
| Contamination | 1. Use sterile pipette tips and tubes when preparing and handling stock solutions. 2. Ensure the solvent (DMSO) is of high purity and anhydrous. |
Experimental Protocols
Protocol for Assessing the Stability of a this compound Stock Solution
This protocol outlines a basic experiment to assess the stability of your this compound stock solution under your specific laboratory conditions.
Objective: To determine if the potency of a this compound stock solution decreases over time under specific storage conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
A stable cell line or in vitro assay system responsive to this compound (e.g., a cell line expressing the dopamine D2 receptor)
-
Appropriate assay reagents (e.g., cell culture media, lysis buffers, detection reagents)
-
A plate reader or other detection instrument
Methodology:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at a high concentration (e.g., 10 mM). This will be your "Time 0" reference.
-
Aliquot the stock solution into multiple small, single-use amber tubes.
-
Store the aliquots under your standard laboratory conditions (e.g., -20°C).
-
At designated time points (e.g., 0, 1, 2, 4, and 8 weeks), thaw one aliquot of the stock solution.
-
On each testing day, also prepare a fresh stock solution from the solid powder to serve as a positive control for maximum potency.
-
Perform a dose-response experiment using your established in vitro assay with both the aged stock solution and the freshly prepared stock solution.
-
Generate dose-response curves and calculate the EC50 (or other relevant metric) for both solutions at each time point.
-
Compare the EC50 values. A significant increase in the EC50 of the aged stock solution compared to the freshly prepared solution indicates degradation.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Technical Support Center: Managing Side Effects of Quinagolide Hydrochloride in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the side effects of Quinagolide hydrochloride during animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-ergot, selective dopamine D2 receptor agonist.[1] Its primary mechanism of action involves binding to D2 receptors on lactotroph cells in the anterior pituitary gland, which inhibits the secretion of prolactin.[1]
Q2: What are the most common side effects of Quinagolide observed in animal studies?
A2: The most frequently observed side effects in animal studies include gastrointestinal issues (nausea, vomiting, anorexia), cardiovascular effects (hypotension, orthostatic hypotension), and central nervous system effects (sedation, behavioral changes).[2][3] Reduced pregnancy rates have been noted in rats.[2]
Q3: Are the side effects of Quinagolide dose-dependent?
A3: Yes, the side effects of Quinagolide are generally dose-dependent. Higher doses are associated with a greater incidence and severity of adverse effects. It is crucial to perform dose-titration studies to find the optimal therapeutic dose with minimal side effects for your specific animal model.[1]
Q4: How can I minimize the side effects of Quinagolide in my animal studies?
A4: To minimize side effects, it is recommended to start with a low dose and gradually titrate upwards.[4] Administering Quinagolide with food can help reduce gastrointestinal irritation.[2] Close monitoring of the animals for any adverse reactions is essential, especially during the initial phase of treatment.
Troubleshooting Guides
Gastrointestinal Issues
Q: My animals are experiencing nausea and vomiting after Quinagolide administration. What should I do?
A: Nausea and vomiting are common side effects.[2]
-
Management:
-
Administer with food: Giving Quinagolide with a small meal can reduce gastric irritation.
-
Dose Titration: Start with a lower dose and gradually increase it over several days. This allows the animal to acclimate to the drug.
-
Anti-emetic Co-administration: In severe cases, consider the co-administration of a peripheral dopamine antagonist like domperidone, which does not cross the blood-brain barrier and can counteract the emetic effects without affecting the central action of Quinagolide.[5] However, this should be done with caution as it may decrease the therapeutic efficacy of quinagolide.[2]
-
Hydration: Ensure animals have access to fresh water to prevent dehydration, especially if vomiting is persistent.
-
Q: I've noticed a decrease in food intake (anorexia) in my study animals. How should I manage this?
A: Anorexia can be a side effect of Quinagolide.[2]
-
Management:
-
Monitor Body Weight: Regularly monitor the body weight of the animals.
-
Palatable Diet: Provide a highly palatable diet to encourage eating.
-
Dose Adjustment: If anorexia is severe and persistent, a reduction in the Quinagolide dose may be necessary.
-
Supportive Care: In cases of significant weight loss, supportive care such as subcutaneous fluid administration may be required to maintain hydration and electrolyte balance.
-
Cardiovascular Effects
Q: My animals are showing signs of hypotension (low blood pressure) after receiving Quinagolide. What is the recommended course of action?
A: Hypotension, including orthostatic hypotension, is a known side effect.[2]
-
Management:
-
Blood Pressure Monitoring: Regularly monitor blood pressure, especially during the initial treatment period and after any dose increase. This can be done using non-invasive methods like tail-cuff plethysmography in rodents.
-
Slow Position Changes: Handle animals gently and avoid sudden changes in posture to minimize the risk of orthostatic hypotension.
-
Dose Reduction: If hypotension is significant or symptomatic (e.g., lethargy, fainting), the dose of Quinagolide should be reduced.
-
Fluid Support: In cases of severe hypotension, intravenous or subcutaneous fluid therapy can help to increase blood volume and pressure.[6]
-
Behavioral Changes
Q: I have observed sedation and reduced motor activity in my rats treated with Quinagolide. Is this a typical side effect?
A: Yes, CNS-mediated effects such as sedation and decreased locomotor activity have been reported in rats.[3]
-
Management:
-
Observation: Closely monitor the animals' behavior and activity levels.
-
Dose-Response Assessment: Determine if the sedative effects are dose-related. A lower dose may achieve the desired therapeutic effect without causing significant sedation.
-
Environmental Enrichment: Provide environmental enrichment to encourage natural behaviors and activity.
-
Study Design Consideration: If sedation interferes with behavioral testing, consider adjusting the timing of drug administration or the study protocol.
-
Reproductive Effects
Q: I am conducting a reproductive toxicology study and have concerns about Quinagolide's effect on pregnancy.
A: Quinagolide has been associated with reduced pregnancy rates in rats.[2]
-
Management:
-
Careful Dosing: Use the lowest effective dose to minimize potential impacts on fertility and pregnancy.
-
Hormonal Monitoring: Monitor relevant hormone levels to assess the impact on the reproductive cycle.
-
Timing of Administration: Consider the timing of Quinagolide administration in relation to the estrous cycle and mating.
-
Quantitative Data Summary
Table 1: Dose-Dependent Side Effects of Quinagolide in Animal Studies
| Animal Model | Dose | Observed Side Effects | Reference |
| Rat | 0.3 mg/kg/day | Normalization of plasma prolactin levels, inhibition of tumor growth | [1] |
| Rat | 5-10 mg/kg/day (Bromocriptine for comparison) | Normalization of plasma prolactin levels, inhibition of tumor growth | [1] |
| Mouse | 1, 5, 20, 40 mg/kg/day (Aripiprazole) | Retinal toxicity in albino rats, not in mice | [7] |
| Dog | 5 mg/kg (Pergolide) | Emesis, CNS-mediated clinical signs | [3] |
Table 2: Acute Toxicity of this compound
| Species | Route of Administration | LD50 | Reference |
| Mouse | Oral | 300 mg/kg | [2] |
| Rat | Oral | 980 mg/kg | [2] |
| Rabbit | Oral | 3200 mg/kg | [2] |
Experimental Protocols
Protocol for Measuring Orthostatic Hypotension in Rats
This protocol is adapted from established methods for inducing and measuring orthostatic hypotension.
1. Animal Preparation:
- Anesthetize the rat (e.g., with an appropriate anesthetic agent).
- Surgically implant a catheter into the carotid artery for direct blood pressure measurement. Allow for a sufficient recovery period post-surgery.
- Alternatively, for non-invasive measurement, acclimatize the rat to a restrainer and a tail-cuff system.
2. Baseline Measurement:
- Place the conscious or anesthetized rat in a supine position on a tilt table.
- Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period (e.g., 10-15 minutes).
3. Tilting Procedure:
- Rapidly tilt the table to a head-up position (e.g., 60-80 degrees).
- Continuously record MAP and HR throughout the tilt and for a period after returning to the supine position.
4. Data Analysis:
- Calculate the maximal drop in MAP and the time to recovery to baseline levels.
- Compare the responses before and after Quinagolide administration to assess its effect on orthostatic tolerance.
Protocol for Assessing Nausea and Vomiting (Pica Model in Rats)
Since rats do not vomit, pica (the consumption of non-nutritive substances like kaolin clay) is used as a surrogate measure of nausea.
1. Acclimatization:
- House rats individually and provide them with both standard food pellets and a dish of kaolin clay for several days to acclimatize.
2. Baseline Measurement:
- Measure the daily consumption of both food and kaolin for a baseline period (e.g., 3 days).
3. Drug Administration:
- Administer this compound at the desired dose and route.
4. Post-dosing Measurement:
- Measure the consumption of food and kaolin at regular intervals (e.g., 2, 4, 8, 24 hours) after drug administration.
5. Data Analysis:
- An increase in kaolin consumption relative to food consumption is indicative of pica and suggests a nausea-like state. Compare the kaolin intake in treated animals to a vehicle-control group.
Mandatory Visualization
Caption: Quinagolide's inhibitory signaling pathway on prolactin secretion.
References
- 1. Inhibitory effects of the dopamine agonists quinagolide (CV 205-502) and bromocriptine on prolactin secretion and growth of SMtTW pituitary tumors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Preclinical toxicology studies with the new dopamine agonist pergolide. Acute, subchronic, and chronic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinagolide efficacy and tolerability in hyperprolactinaemic patients who are resistant to or intolerant of bromocriptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aaha.org [aaha.org]
- 7. Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Quinagolide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo bioavailability of Quinagolide hydrochloride. Quinagolide, a selective dopamine D2 receptor agonist, exhibits low oral bioavailability (approximately 4%) primarily due to extensive first-pass metabolism, despite its rapid and almost complete absorption.[1][2] Its classification as a poorly water-soluble compound further necessitates advanced formulation strategies to enhance its therapeutic efficacy.
This guide explores various formulation techniques, provides detailed experimental protocols, and offers solutions to common problems encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound low despite good absorption?
A1: The low oral bioavailability of this compound is not due to poor absorption but rather to extensive first-pass metabolism in the liver.[1][2] After oral administration, the drug is absorbed from the gastrointestinal tract and enters the portal circulation, where a significant portion is metabolized by hepatic enzymes before it can reach systemic circulation. Strategies to improve bioavailability should, therefore, focus on either bypassing or reducing the extent of this first-pass effect, or enhancing the dissolution rate to a point that may partially saturate the metabolic enzymes.
Q2: What are the most promising formulation strategies to improve the bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and high first-pass metabolism. These include:
-
Solid Dispersions: This technique involves dispersing this compound in an amorphous form within a hydrophilic polymer matrix. This can enhance the dissolution rate and, consequently, the amount of drug available for absorption.[3][4][5][6]
-
Lipid-Based Formulations (e.g., Solid Lipid Nanoparticles - SLNs): Encapsulating this compound in lipid-based systems like SLNs can improve its oral bioavailability. These systems can enhance lymphatic transport, which partially bypasses the liver, thereby reducing first-pass metabolism.[2][4][7][8]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs like Quinagolide. This complexation can increase the drug's solubility and dissolution rate.[1][3][5][9][10][11]
Q3: Are there any commercially available products that use these advanced formulation techniques for similar drugs?
A3: Yes, several commercially available drugs utilize these technologies. For instance, Kaletra®, an antiviral medication, is formulated as a solid dispersion to improve its bioavailability.[12] These examples demonstrate the successful application of such strategies in pharmaceutical development.
Q4: What are the critical quality attributes to consider when developing a novel this compound formulation?
A4: Key quality attributes to monitor include:
-
Particle size and distribution: Especially for nanoformulations, this affects dissolution and absorption.
-
Drug loading and encapsulation efficiency: To ensure a therapeutically relevant dose.
-
In vitro drug release profile: To predict in vivo performance.
-
Physical and chemical stability: To ensure product shelf-life and performance.[13]
-
Degree of crystallinity: For solid dispersions, maintaining an amorphous state is crucial.
Troubleshooting Guides
This section provides practical solutions to common issues encountered during the formulation and in vivo testing of this compound.
Problem 1: Low and Variable Bioavailability in Animal Studies Despite Successful In Vitro Dissolution.
| Potential Cause | Troubleshooting Step |
| Continued High First-Pass Metabolism: Enhanced dissolution may not be sufficient to saturate hepatic enzymes. | Strategy: Focus on formulations that promote lymphatic uptake, such as Solid Lipid Nanoparticles (SLNs) or other lipid-based systems. Action: Design and prepare an SLN formulation of this compound. Characterize the formulation for particle size, zeta potential, and encapsulation efficiency. Conduct comparative in vivo studies against the unformulated drug. |
| Precipitation of the Drug in the Gastrointestinal Tract: The supersaturated state achieved by an amorphous solid dispersion may not be stable in the GI environment. | Strategy: Incorporate precipitation inhibitors into the solid dispersion formulation. Action: Screen various polymers that can act as precipitation inhibitors when formulating the solid dispersion. Evaluate the in vitro dissolution in biorelevant media that simulate fed and fasted states. |
| Inappropriate Animal Model: The metabolic pathways and GI physiology can differ significantly between species and humans. | Strategy: Review literature for the most relevant animal model for dopamine agonist pharmacokinetics. Action: Consider using a rabbit model, which has been shown to have good correlation with human GI absorption for some drugs.[14] Ensure the dose administered is appropriate for the animal model to avoid saturation of absorption mechanisms that may not be relevant to human doses.[14] |
Problem 2: Instability of the Amorphous Solid Dispersion (ASD) during Storage.
| Potential Cause | Troubleshooting Step |
| Recrystallization of the Amorphous Drug: The high-energy amorphous state is thermodynamically driven to revert to the more stable crystalline form.[3][15] | Strategy: Select a polymer with a high glass transition temperature (Tg) and good miscibility with Quinagolide. Action: Perform differential scanning calorimetry (DSC) to determine the Tg of the drug-polymer blend. A single Tg for the mixture indicates good miscibility. Store the ASD at a temperature well below its Tg.[16] |
| Moisture-Induced Phase Separation: Water can act as a plasticizer, lowering the Tg and increasing molecular mobility, which facilitates crystallization. | Strategy: Control the humidity during manufacturing and storage. Action: Package the ASD in moisture-protective packaging (e.g., alu-alu blisters). Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH) to assess the impact of humidity.[17] |
| Drug-Polymer Immiscibility: If the drug and polymer are not fully miscible, the drug can exist as amorphous domains that are more prone to crystallization. | Strategy: Use thermodynamic modeling (e.g., Hansen solubility parameters) to predict drug-polymer miscibility before formulation. Action: Select polymers with solubility parameters similar to that of Quinagolide. Confirm miscibility through solid-state characterization techniques like DSC and Powder X-ray Diffraction (PXRD). |
Problem 3: Difficulty in Scaling Up the Production of Solid Lipid Nanoparticles (SLNs).
| Potential Cause | Troubleshooting Step |
| Batch-to-Batch Variability in Particle Size: The homogenization process is sensitive to parameters that can be difficult to control during scale-up. | Strategy: Optimize and tightly control critical process parameters. Action: For high-pressure homogenization, precisely control pressure, temperature, and the number of homogenization cycles.[18][19] Implement in-process controls to monitor particle size distribution. |
| Low Encapsulation Efficiency: Drug may be expelled from the lipid matrix upon cooling and solidification. | Strategy: Select a lipid matrix with imperfections in its crystal lattice. Action: Consider using a mixture of solid and liquid lipids to create nanostructured lipid carriers (NLCs), which generally have higher drug loading capacity than SLNs. |
| Physical Instability of the Nanoparticle Suspension (Aggregation/Gelling): Changes in the nanoparticle surface charge or particle-particle interactions can lead to instability. | Strategy: Optimize the type and concentration of the stabilizer (surfactant). Action: Measure the zeta potential of the SLN suspension. A zeta potential of at least ±30 mV is generally required for good electrostatic stabilization. Consider adding a steric stabilizer (e.g., a PEGylated surfactant). |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Hot-Melt Extrusion
This protocol describes the preparation of a solid dispersion of this compound using a hot-melt extruder.
Materials:
-
This compound
-
Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)
-
Hot-melt extruder with a co-rotating twin-screw
-
Grinder/miller
-
Sieves
Procedure:
-
Premixing: Physically mix this compound and Soluplus® in a 1:3 weight ratio for 15 minutes using a blender.
-
Extrusion:
-
Set the temperature profile of the extruder barrels. A common profile for Soluplus® is 80°C, 120°C, 150°C, 160°C, 160°C from the feeding zone to the die. The optimal temperature should be determined based on the melting point and thermal stability of Quinagolide.
-
Feed the premixed powder into the extruder at a constant rate (e.g., 10 g/min ).
-
Set the screw speed (e.g., 100 rpm).
-
Collect the extrudate that exits the die.
-
-
Milling and Sieving:
-
Allow the extrudate to cool to room temperature.
-
Mill the extrudate into a fine powder using a grinder.
-
Sieve the powder to obtain a uniform particle size fraction (e.g., < 250 µm).
-
-
Characterization:
-
Solid-State Characterization: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug in the solid dispersion.
-
In Vitro Dissolution: Perform dissolution testing in a USP II apparatus using 0.1 N HCl for the first hour, followed by a change to phosphate buffer pH 6.8 to simulate gastrointestinal conditions.
-
Protocol 2: In Vivo Bioavailability Study in Rats
This protocol outlines a typical in vivo study to assess the oral bioavailability of a novel this compound formulation.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound formulation and control (e.g., aqueous suspension)
-
Oral gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
HPLC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing:
-
Fast the rats overnight (12 hours) with free access to water.
-
Divide the rats into two groups (n=6 per group): control and test formulation.
-
Administer the this compound formulation or control to each rat via oral gavage at a dose equivalent to 5 mg/kg of Quinagolide.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect the blood in EDTA-containing tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive HPLC-MS/MS method for the quantification of Quinagolide in rat plasma.
-
Analyze the plasma samples to determine the concentration of Quinagolide at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate the following pharmacokinetic parameters:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
-
Calculate the relative bioavailability of the test formulation compared to the control using the formula: (AUCtest / AUCcontrol) * 100.
-
Data on Bioavailability Enhancement Strategies
While specific in vivo data for novel this compound formulations is limited in publicly available literature, the following tables present representative data from studies on other poorly soluble drugs where these formulation strategies have been successfully applied to enhance oral bioavailability. This data serves as a benchmark for the potential improvements that can be expected.
Table 1: Representative Bioavailability Enhancement with Solid Dispersions
| Drug | Polymer | Animal Model | Cmax Increase (Fold) | AUC Increase (Fold) | Reference |
| Repaglinide | Pluronic F 127 | - | ~2 | ~2 | [20] |
| Posaconazole | HPMCAS-MF | Cynomolgus Monkey | Similar | Similar | [21] |
Table 2: Representative Bioavailability Enhancement with Solid Lipid Nanoparticles (SLNs)
| Drug | Lipid | Animal Model | Cmax Increase (Fold) | AUC Increase (Fold) | Reference |
| Andrographolide | - | Rats | - | - | [22] |
| Cilnidipine | Compritol 888 ATO | Wistar Rats | ~1.6 | ~2.4 | [20] |
Table 3: Representative Bioavailability Enhancement with Nanoemulsions
| Drug | Oil Phase | Animal Model | Relative Bioavailability (%) | Reference |
| Andrographolide | α-tocopherol | Rats | 594.3 | [23] |
| Repaglinide | - | Rats | - | [24] |
Visualizations
Dopamine D2 Receptor Signaling Pathway
Quinagolide is a selective dopamine D2 receptor agonist. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi alpha subunit. Activation of the D2 receptor by an agonist like Quinagolide leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA), ultimately leading to the cellular response.[19][25][26][27]
References
- 1. Dopamine - Wikipedia [en.wikipedia.org]
- 2. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. patents.justia.com [patents.justia.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oral Levodopa Formulation Does Not Affect Progression of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. First pass effect - Wikipedia [en.wikipedia.org]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 14. ondrugdelivery.com [ondrugdelivery.com]
- 15. Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Unveil Key Factors Influencing the Physical Stability of Amorphous Solid Dispersions - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. microfluidics-mpt.com [microfluidics-mpt.com]
- 20. Pharmacodynamic, pharmacokinetic and physical characterization of cilnidipine loaded solid lipid nanoparticles for oral delivery optimized using the principles of design of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Preparation of andrographolide-loaded solid lipid nanoparticles and their in vitro and in vivo evaluations: characteristics, release, absorption, transports, pharmacokinetics, and antihyperlipidemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nanoemulsion as a strategy for improving the oral bioavailability and anti-inflammatory activity of andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 25. susupport.com [susupport.com]
- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 27. researchgate.net [researchgate.net]
Quinagolide hydrochloride stability and long-term storage conditions.
This technical support center provides guidance on the stability and long-term storage of quinagolide hydrochloride for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For the commercial tablet formulation of quinagolide (Norprolac®), the recommended storage is below 25°C.[1][2] It is also advised to protect the product from light and humidity.[2][3] For the pure active pharmaceutical ingredient (API), it is best practice to store it in well-closed containers at controlled room temperature, protected from light and moisture, unless specific stability studies indicate otherwise.
Q2: What is the typical shelf life of this compound?
The commercial tablet formulation has a stated shelf life of 5 years when stored in its original unopened packaging under the recommended conditions.[1] The re-test period for the pure API should be determined by the manufacturer based on long-term stability studies.
Q3: What are the known degradation pathways for this compound?
Publicly available literature does not detail the specific degradation pathways for this compound. However, based on its chemical structure, potential degradation pathways could include oxidation, hydrolysis, and photolysis. Forced degradation studies are necessary to identify the actual degradation products and pathways.[4][5][6][7]
Q4: How does pH affect the stability of this compound?
The effect of pH on the stability of this compound is not specifically documented in public literature. Generally, the stability of amine-containing compounds can be pH-dependent. It is recommended to perform stability studies in buffered solutions across a range of pH values to determine the optimal pH for stability in aqueous formulations.[5]
Q5: Is this compound sensitive to light?
Yes, protection from light is recommended for the storage of this compound formulations.[2][3] This suggests that the compound may be susceptible to photodegradation. Photostability studies should be conducted according to ICH Q1B guidelines to assess the impact of light exposure.[5]
Troubleshooting Guide
Issue 1: I am observing unexpected peaks in my HPLC analysis of a this compound sample.
-
Possible Cause 1: Degradation. The new peaks may be degradation products. This can occur if the sample was exposed to harsh conditions such as high temperatures, extreme pH, light, or oxidizing agents.
-
Troubleshooting Steps:
-
Review the storage and handling conditions of your sample. Ensure it has been stored as recommended (below 25°C, protected from light and humidity).[1][2][3]
-
Perform a forced degradation study to intentionally degrade the drug and see if the unknown peaks match the degradation products formed under specific stress conditions (acid, base, oxidation, heat, light).[7][8] This will help in identifying the nature of the degradants.
-
Ensure your HPLC method is stability-indicating, meaning it can separate the active ingredient from all potential degradation products.[4] Method validation should be performed according to ICH Q2(R1) guidelines.[9]
-
Issue 2: The potency of my this compound standard or sample has decreased over time.
-
Possible Cause 1: Inadequate Storage. The most common reason for loss of potency is improper storage, leading to chemical degradation.
-
Troubleshooting Steps:
-
Verify the storage conditions. For long-term storage, use a calibrated and monitored environment.
-
Check the expiration date or re-test date of the material.
-
If preparing solutions, assess their stability. Quinagolide in solution may have a different stability profile than in its solid state. A solution stability study should be performed.
-
Issue 3: I am developing a new formulation and need to ensure the stability of this compound.
-
Action: A comprehensive stability testing program is required. This should be designed according to ICH guidelines.[5]
-
Key Steps:
-
Forced Degradation: Subject the drug substance to stress conditions to understand its degradation behavior.[4][6]
-
Method Development & Validation: Develop and validate a stability-indicating analytical method, typically an HPLC method.[9][10][11][12]
-
Formal Stability Studies: Place the drug product in at least three primary batches on a formal stability study at long-term and accelerated conditions.[7]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Formulations
| Parameter | Condition | Reference |
| Temperature | Below 25°C | [1][2] |
| Light | Protect from light | [2][3] |
| Humidity | Protect from humidity | [2][3] |
| Shelf Life (Tablets) | 5 years (unopened) | [1] |
Table 2: General Conditions for Forced Degradation Studies
| Stress Condition | Typical Experimental Parameters |
| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated temperature |
| Base Hydrolysis | 0.1 M NaOH at room temperature or elevated temperature |
| Oxidation | 3% H₂O₂ at room temperature |
| Thermal Degradation | Dry heat (e.g., 60-80°C) |
| Photodegradation | Exposure to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter |
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method Development
This protocol provides a general framework. The specific parameters must be optimized for this compound.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector. The detection wavelength should be selected based on the UV spectrum of this compound.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Forced Degradation Sample Analysis: Inject samples from forced degradation studies to ensure that all degradation products are well-separated from the parent peak and from each other. The method is considered stability-indicating if the peaks are resolved.
-
Validation: Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[9]
Visualizations
Caption: Workflow for a typical pharmaceutical stability study.
Caption: Troubleshooting decision tree for unexpected degradation.
References
- 1. MedPath - Medical Intelligence Platform [trial.medpath.com]
- 2. mims.com [mims.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. veeprho.com [veeprho.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. veeprho.com [veeprho.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Development of stability-indicating HPLC method and accelerated stability studies for osmotic and pulsatile tablet formulations of Clopidogrel Bisulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
Technical Support Center: Overcoming Quinagolide Hydrochloride Resistance in Prolactinoma Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Quinagolide hydrochloride in prolactinoma cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Quinagolide and how does it compare to other dopamine agonists?
Quinagolide is a non-ergot derived, selective dopamine D2 receptor agonist used to treat hyperprolactinemia.[1][2][3] Unlike ergot-derived dopamine agonists such as bromocriptine and cabergoline, quinagolide's different chemical structure may offer a valuable alternative for patients who are intolerant or resistant to these first-line therapies.[1][2][3] While cabergoline is often preferred due to its high efficacy and tolerability, quinagolide has demonstrated comparable effectiveness in normalizing prolactin levels and reducing tumor size.[4][5][6][7]
Q2: How is resistance to Quinagolide and other dopamine agonists defined?
Resistance to dopamine agonists is clinically defined as the failure to normalize prolactin levels and the inability to achieve at least a 50% reduction in the size of a macroprolactinoma at the maximum tolerated dose.[4][8][9] Approximately 20-30% of patients with prolactinomas show resistance to bromocriptine, while about 10-20% are resistant to cabergoline.[4][9]
Q3: What are the known molecular mechanisms behind dopamine agonist resistance?
The primary mechanism of resistance involves a reduction in the expression of dopamine D2 receptors (D2DR) on prolactinoma cells, although the affinity of the existing receptors for the drug usually remains unchanged.[8][10] Other contributing molecular mechanisms include:
-
Genetic alterations in D2DR: Polymorphisms in the D2DR gene can affect mRNA stability and receptor synthesis.[4][9]
-
Impaired D2DR signaling: Alterations in downstream signaling pathways can hinder the drug's efficacy.
-
Role of cytoskeleton proteins: Proteins like Filamin-A (FLNA) are crucial for anchoring D2DR to the cell membrane and preventing its degradation.[9]
-
Increased angiogenesis: Higher expression of vascular endothelial growth factor (VEGF) is observed in resistant prolactinomas.[4]
-
Influence of microRNAs: Certain microRNAs, such as miR-93-5p, have been implicated in promoting resistance by sustaining TGF-β1-induced fibrosis.[9]
-
Upregulation of the Focal Adhesion (FA) signaling pathway: This pathway has been associated with dopamine agonist resistance in prolactinomas.[11]
Q4: Can switching to Quinagolide be effective in patients resistant to other dopamine agonists?
Yes, switching to quinagolide can be an effective strategy for patients with prolactinomas resistant to bromocriptine.[10][12][13][14] Studies have shown that a significant percentage of patients who do not respond to bromocriptine achieve normalization of prolactin levels and/or tumor shrinkage after switching to quinagolide.[12][13][14] Similarly, cabergoline has been shown to be effective in patients resistant to both bromocriptine and quinagolide.[10][15]
Troubleshooting Guides for In Vitro Experiments
Problem 1: Prolactinoma cell line shows a diminished response to Quinagolide treatment over time.
-
Potential Cause 1: Decreased D2 Receptor Expression. Prolonged exposure to dopamine agonists can lead to downregulation of D2DR on the cell surface.
-
Suggested Solution:
-
Quantify D2DR Expression: Perform Western blot or flow cytometry to assess D2DR protein levels and qPCR to measure D2DR mRNA levels.
-
Intermittent Dosing: Experiment with intermittent or pulsed dosing schedules to potentially mitigate receptor downregulation.
-
Combination Therapy: Investigate the synergistic effects of combining quinagolide with agents that may upregulate D2DR expression or target alternative pathways.
-
-
-
Potential Cause 2: Alterations in Downstream Signaling Pathways. Resistance may develop due to changes in signaling cascades downstream of the D2 receptor.
-
Suggested Solution:
-
Pathway Analysis: Use techniques like phospho-protein arrays or Western blotting to analyze the activation status of key signaling pathways such as MAPK/ERK and PI3K/Akt.
-
Targeted Inhibition: If a specific pathway is found to be aberrantly activated, consider using selective inhibitors in combination with quinagolide to restore sensitivity.
-
-
Problem 2: High variability in experimental results when testing Quinagolide efficacy.
-
Potential Cause 1: Cell Line Heterogeneity. Prolactinoma cell lines can be heterogeneous, with subpopulations exhibiting different sensitivities to quinagolide.
-
Suggested Solution:
-
Single-Cell Cloning: Isolate and expand single-cell clones to establish more homogeneous cell populations for experiments.
-
Characterize Subpopulations: Use markers to identify and characterize different subpopulations within the cell line and assess their individual responses to quinagolide.
-
-
-
Potential Cause 2: Inconsistent Experimental Conditions. Minor variations in experimental parameters can lead to significant differences in results.
-
Suggested Solution:
-
Standardize Protocols: Ensure strict adherence to standardized protocols for cell culture, drug preparation, and assay procedures.
-
Regular Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, which can affect cellular responses.
-
-
Quantitative Data on Quinagolide Efficacy
Table 1: Efficacy of Quinagolide in Normalizing Prolactin Levels
| Study Population | Number of Patients | Percentage with Prolactin Normalization | Reference |
| Hyperprolactinemia (Pooled Data) | 827 | 69% | [1][2] |
| Microprolactinoma | - | 90% | [1] |
| Macroprolactinoma | - | 76% | [1] |
| First-line Treatment | - | 89% | [1] |
| Second-line Treatment (after CAB/BRC resistance/intolerance) | - | 56% | [1] |
| Bromocriptine-Resistant | 107 | 44% | [16] |
| Bromocriptine-Resistant | 28 | 39% | [12][14] |
| Macroprolactinomas | - | ~60% | [13] |
| No Tumor | 17 | 82% | [6] |
| Microadenomas | 11 | 73% | [6] |
| Macroadenomas | 12 | 67% | [6] |
Table 2: Efficacy of Quinagolide in Tumor Size Reduction
| Study Population | Number of Patients | Percentage with >50% Tumor Reduction | Reference |
| Hyperprolactinemia (Pooled Data) | - | 20% | [1][2] |
| Bromocriptine-Resistant | 82 | 19.5% | [16] |
| Bromocriptine-Resistant Macroprolactinomas | 8 | 62% | [12][14] |
| Macroprolactinomas | - | ~33% | [13] |
| Microadenomas | - | 55% (any decrease) | [6] |
| Macroadenomas | - | 75% (any decrease) | [6] |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate prolactinoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours. Include a vehicle-only control.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
2. Western Blot for D2 Receptor Expression
-
Protein Extraction: Lyse treated and untreated prolactinoma cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the D2 receptor, followed by an HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative expression of the D2 receptor.
3. Quantitative Real-Time PCR (qPCR) for D2 Receptor mRNA
-
RNA Extraction: Isolate total RNA from prolactinoma cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using primers specific for the D2 receptor gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative mRNA expression of the D2 receptor using the ΔΔCt method.
Visualizations
Caption: Signaling pathways implicated in Quinagolide action and resistance in prolactinoma cells.
Caption: Experimental workflow for investigating and overcoming Quinagolide resistance in vitro.
References
- 1. Frontiers | The efficacy and safety of quinagolide in hyperprolactinemia treatment: A systematic review and meta-analysis [frontiersin.org]
- 2. The efficacy and safety of quinagolide in hyperprolactinemia treatment: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | Resistance to Dopamine Agonists in Pituitary Tumors: Molecular Mechanisms [frontiersin.org]
- 5. Dopamine agonist resistant prolactinomas: any alternative medical treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinagolide in the management of prolactinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.uniupo.it [research.uniupo.it]
- 8. Pharmacologic resistance in prolactinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resistance to Dopamine Agonists in Pituitary Tumors: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Drug resistance mechanisms in dopamine agonist-resistant prolactin pituitary neuroendocrine tumors and exploration for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prolactinomas resistant to bromocriptine: long-term efficacy of quinagolide and outcome of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Treatment of macroprolactinomas with quinagolide (Norprolac)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Prolactinomas resistant to bromocriptine: long-term efficacy of quinagolide and outcome of pregnancy. | Semantic Scholar [semanticscholar.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Efficacy of quinagolide in resistance to dopamine agonists: results of a multicenter study. Club de l'Hypophyse - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-Head Comparison of Quinagolide Hydrochloride and Other D2 Agonists on Signaling Pathways
A Comprehensive Guide for Researchers and Drug Development Professionals
Dopamine D2 receptor agonists are a cornerstone in the management of various clinical conditions, most notably hyperprolactinemia and Parkinson's disease. While all drugs in this class share a common target, their individual pharmacological profiles, particularly their influence on distinct intracellular signaling pathways, can vary significantly. This guide provides a detailed head-to-head comparison of Quinagolide hydrochloride with other prominent D2 agonists—Bromocriptine, Cabergoline, and Ropinirole—focusing on their differential effects on G-protein-dependent and β-arrestin-mediated signaling pathways. This analysis is supported by available experimental data to aid researchers and drug development professionals in understanding the nuanced mechanisms of these compounds.
D2 Receptor Signaling: A Dual Pathway
The dopamine D2 receptor (D2R), a member of the G-protein coupled receptor (GPCR) superfamily, transduces signals through two primary intracellular pathways:
-
The Gαi/o-cAMP Pathway (Canonical Pathway): Upon agonist binding, the D2R couples to inhibitory G-proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] The reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA), modulating the phosphorylation of various downstream targets. This pathway is fundamental to the primary therapeutic effects of D2 agonists, such as the inhibition of prolactin secretion from lactotroph cells in the pituitary gland.[1]
-
The β-Arrestin Pathway (Non-Canonical Pathway): Following agonist-induced phosphorylation by G-protein-coupled receptor kinases (GRKs), the D2R can recruit β-arrestin proteins.[2] This interaction can lead to receptor desensitization and internalization, effectively uncoupling the receptor from G-protein signaling.[2] Furthermore, β-arrestin can act as a scaffold for various signaling proteins, initiating G-protein-independent signaling cascades that can influence cellular processes like cell proliferation and survival.
The concept of biased agonism is crucial in this context. A biased agonist will preferentially activate one of these pathways over the other, leading to a distinct pharmacological profile. A G-protein-biased agonist would primarily elicit effects through the Gαi/o-cAMP pathway, while a β-arrestin-biased agonist would favor the β-arrestin pathway. This differential signaling can have significant implications for both therapeutic efficacy and side-effect profiles.
Diagram of D2 Receptor Signaling Pathways
Caption: Simplified diagram of the dual signaling pathways of the Dopamine D2 receptor.
Quantitative Comparison of D2 Agonist Signaling
The following tables summarize the available quantitative data for this compound and other D2 agonists on the G-protein and β-arrestin signaling pathways. It is important to note that direct head-to-head comparative studies for all these compounds across both pathways are limited. The data presented here is compiled from various sources and experimental conditions may differ.
Table 1: G-Protein Pathway Activation (cAMP Inhibition)
| Compound | EC50 (nM) | Emax (% of Dopamine) | Cell Line | Reference |
| Quinagolide | Data not available | Data not available | ||
| Bromocriptine | 1.9 | 87% | CHO | Newman-Tancredi et al., 1997 |
| Cabergoline | Data not available | Data not available | ||
| Ropinirole | Data not available | Data not available |
EC50: Half-maximal effective concentration. Emax: Maximum effect.
Table 2: β-Arrestin 2 Recruitment
| Compound | EC50 (nM) | Emax (% of Dopamine) | Assay | Cell Line | Reference |
| Quinagolide | Data not available | Data not available | |||
| Bromocriptine | >1000 | 46% | BRET | HEK293 | Skinbjerg et al., 2009 |
| Cabergoline | Data not available | Data not available | |||
| Ropinirole | 18 | 51% | BRET | HEK293 | Skinbjerg et al., 2009 |
EC50: Half-maximal effective concentration. Emax: Maximum effect. BRET: Bioluminescence Resonance Energy Transfer.
Detailed Experimental Protocols
Accurate comparison of drug performance relies on standardized and well-documented experimental methodologies. Below are detailed protocols for the key assays used to characterize D2 agonist activity on their primary signaling pathways.
Radioligand Binding Assay
This assay is used to determine the affinity of a ligand for its receptor.
Objective: To determine the binding affinity (Ki) of test compounds for the D2 receptor.
Materials:
-
Cell membranes expressing the human D2 receptor.
-
Radioligand (e.g., [3H]-Spiperone).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Test compounds (Quinagolide, Bromocriptine, etc.) at various concentrations.
-
Non-specific binding control (e.g., Haloperidol).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Workflow Diagram:
References
Reproducibility of published findings on Quinagolide hydrochloride's therapeutic effects
Quinagolide hydrochloride, a non-ergot derived, selective dopamine D2 receptor agonist, has demonstrated consistent efficacy in the treatment of hyperprolactinemia across numerous studies. This guide provides a comprehensive comparison of its therapeutic effects with alternative treatments, supported by quantitative data from published clinical trials, detailed experimental protocols, and visualizations of its mechanism of action.
Comparative Efficacy in Hyperprolactinemia
Quinagolide has been consistently shown to be effective in normalizing prolactin (PRL) levels and reducing tumor size in patients with prolactinomas. Its performance has been frequently compared to the ergot-derived dopamine agonists, bromocriptine and cabergoline.
A systematic review and meta-analysis of 33 studies involving 827 patients reported that the pooled proportion of patients achieving normalization of prolactin concentration with quinagolide treatment was 69%[1][2]. The same analysis found that the pooled proportion of patients experiencing a tumor reduction of over 50% was 20%[1][2].
| Treatment Group | Outcome Measure | Result | Study Reference |
| Quinagolide | Normalization of Prolactin Levels | 69% (pooled proportion from 33 studies) | [1] |
| Tumor Reduction (>50%) | 20% (pooled proportion from 7 studies) | [1][2] | |
| Quinagolide vs. Bromocriptine | Normalization of Prolactin Levels (24 weeks) | 81% (Quinagolide) vs. 70% (Bromocriptine) | [3] |
| Quinagolide vs. Cabergoline | Normalization of Prolactin Levels (12 weeks) | 75% (Quinagolide) vs. 90% (Cabergoline) (p<0.05) | [3][4] |
| Normalization of Prolactin Levels (12 months, microprolactinomas) | 100% (Quinagolide) vs. 96% (Cabergoline) | [3] | |
| Normalization of Prolactin Levels (12 months, macroprolactinomas) | 88% (Quinagolide) vs. 88% (Cabergoline) | [3] | |
| Tumor Volume Reduction (12 months, microprolactinomas) | >80% reduction in 22% of patients (Quinagolide) vs. 30% of patients (Cabergoline) | [3] | |
| Tumor Volume Reduction (12 months, macroprolactinomas) | 25% reduction (Quinagolide) vs. 31% reduction (Cabergoline) | ||
| Quinagolide in Bromocriptine-Resistant Patients | Normalization of Prolactin Levels (1 year) | Achieved in 12 out of 28 patients (43%) | [5] |
| Tumor Shrinkage (macroadenomas) | Observed in 5 out of 8 patients (62.5%) | [5] |
Signaling Pathway of this compound
Quinagolide exerts its therapeutic effect by acting as a potent and selective agonist at dopamine D2 receptors on lactotroph cells in the anterior pituitary gland. This action mimics the natural inhibitory effect of dopamine on prolactin secretion. The binding of quinagolide to D2 receptors leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent suppression of prolactin synthesis and release.
Caption: Signaling pathway of Quinagolide at the dopamine D2 receptor.
Experimental Protocols
The reproducibility of clinical findings is intrinsically linked to the consistency of experimental protocols. The following outlines a typical clinical trial design for evaluating the efficacy of this compound in patients with hyperprolactinemia.
Patient Population
-
Adult patients (male and female) diagnosed with hyperprolactinemia, either idiopathic or due to a prolactin-secreting pituitary microadenoma or macroadenoma.
-
Baseline serum prolactin levels are significantly elevated.
-
For studies involving patients previously treated with other dopamine agonists, a washout period of at least one month is typically required.[6]
Dosage and Administration
-
Initial Dose: Treatment is initiated with a low dose, typically 25 mcg once daily for the first 3 days, taken at bedtime with a snack to improve tolerability.[6][7][8]
-
Titration: The dose is then increased to 50 mcg once daily for the following 3 days.[7] From day 7 onwards, the recommended dose is 75 mcg once daily.[7]
-
Dose Adjustment: The daily dose may be increased stepwise at intervals of not shorter than one week until the optimal individual response is achieved, based on prolactin-lowering effect and patient tolerability.[6] Maintenance doses usually range from 75 to 150 mcg per day.[7] In some cases, doses have been increased up to 900 mcg/day.[6]
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: Normalization of serum/plasma prolactin levels (typically defined as ≤ 20 ng/mL).[6]
-
Secondary Efficacy Endpoints:
-
Reduction in the size of the prolactin-secreting pituitary tumor, assessed by magnetic resonance imaging (MRI).
-
Improvement in clinical manifestations of hyperprolactinemia, such as restoration of regular menstrual function in women and improvement of libido and potency in men.[6]
-
Resolution of galactorrhea.
-
-
Safety Monitoring: Blood pressure should be checked during the first few days of therapy due to the risk of orthostatic hypotension.[6] Adverse events are recorded throughout the study.
Caption: A typical experimental workflow for a clinical trial of Quinagolide.
Reproducibility of Findings
While no studies have been identified that explicitly set out to replicate a specific prior study on quinagolide, the body of evidence from numerous independent clinical trials and reviews demonstrates a high degree of consistency in its therapeutic effects. The repeated observation of its efficacy in normalizing prolactin levels and reducing tumor size across different patient populations and geographical locations supports the reproducibility of its core therapeutic benefits.[1][3]
Furthermore, its effectiveness in patients who are intolerant or resistant to bromocriptine has been consistently reported in multiple studies, further solidifying the understanding of its clinical utility.[5][9][10] The comparable efficacy to cabergoline in many respects, as shown in different trials, also points towards a predictable and reproducible pharmacological effect.[3][4][11]
References
- 1. Frontiers | The efficacy and safety of quinagolide in hyperprolactinemia treatment: A systematic review and meta-analysis [frontiersin.org]
- 2. The efficacy and safety of quinagolide in hyperprolactinemia treatment: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. A randomized cross-over study comparing cabergoline and quinagolide in the treatment of hyperprolactinemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolactinomas resistant to bromocriptine: long-term efficacy of quinagolide and outcome of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. mims.com [mims.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Quinagolide--a valuable treatment option for hyperprolactinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Independent Verification of Quinagolide Hydrochloride's Binding Affinity to Dopamine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Quinagolide hydrochloride's binding affinity to dopamine receptors alongside other key dopamine agonists. The information is compiled from independent research to assist in drug development and scientific research.
Comparative Binding Affinity of Dopamine Agonists
Quinagolide is consistently characterized as a potent and highly selective D2 dopamine receptor agonist.[1][2][3][4][5] It exhibits high affinity for the D2 receptor and low affinity for the D1 receptor, as well as for adrenergic and serotoninergic receptors.[1] While the precise equilibrium dissociation constant (Ki) for Quinagolide is not consistently reported across publicly available literature, its functional profile as a selective D2 agonist is well-established.[1][2][3][4][5]
For comparative purposes, the following table summarizes the binding affinities (Ki values in nM) of several other commonly used dopamine agonists at D1, D2, and D3 dopamine receptors, as determined in independent studies. Lower Ki values indicate higher binding affinity.
| Dopamine Agonist | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |
| Quinagolide (CV 205-502) | Low Affinity | High Affinity | Not Widely Reported |
| Pramipexole | >10,000 | 79.5 (µM) | 0.97 |
| Ropinirole | >10,000 | 98.7 (µM) | Not Widely Reported |
| Cabergoline | Not Widely Reported | 0.61 | 1.27 |
| Lisuride | 56.7 | 0.95 | 1.08 |
| Pergolide | 447 | Not Widely Reported | 0.86 |
| α-dihydroergocryptine | 35.4 | Not Widely Reported | Not Widely Reported |
Source: Data for Pramipexole, Ropinirole, Cabergoline, Lisuride, Pergolide, and α-dihydroergocryptine are from a comparative study on human brain tissue.[6]
Experimental Protocols
The determination of binding affinity for dopamine receptor ligands is typically conducted through in vitro radioligand binding assays. Below is a detailed methodology representative of such experiments.
Radioligand Binding Assay for Dopamine D2 Receptors
This protocol is a generalized representation of methods used in the field.[7]
1. Materials and Reagents:
- Receptor Source: Human D2L receptor-expressing CHO (Chinese Hamster Ovary) cell membrane preparations.
- Radioligand: [3H]-Spiperone (a potent D2 antagonist).
- Test Compounds: this compound and other dopamine agonists of interest.
- Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled D2 antagonist, such as Spiperone or Haloperidol.
- Incubation Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing physiological concentrations of ions like MgCl2, CaCl2, and NaCl.
- Filtration System: Glass fiber filters and a vacuum filtration manifold.
- Scintillation Cocktail and Counter: For quantifying radioactivity.
2. Experimental Procedure:
- Membrane Preparation: Thaw the frozen cell membrane preparations on ice and resuspend them in the incubation buffer to a specific protein concentration.
- Assay Setup: In a 96-well plate, add the following to each well in triplicate:
- Incubation buffer.
- A range of concentrations of the test compound (e.g., Quinagolide).
- For total binding wells, add buffer instead of the test compound.
- For non-specific binding wells, add the non-labeled D2 antagonist.
- Radioligand Addition: Add a fixed concentration of [3H]-Spiperone (typically at or below its Kd value, e.g., 0.5 nM) to all wells.[7]
- Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold to separate the bound from the free radioligand. Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]
Visualizations
Dopamine Signaling Pathway
Caption: Signaling pathway of Quinagolide at the D2 dopamine receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining dopamine receptor binding affinity.
References
- 1. researchgate.net [researchgate.net]
- 2. Prolactinoma Medication: Dopamine agonists [emedicine.medscape.com]
- 3. research.uniupo.it [research.uniupo.it]
- 4. CV 205-502 treatment of hyperprolactinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of quinagolide (CV 205-502), a selective D2-agonist, on vascular reactivity in patients with a prolactin-secreting adenoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn-links.lww.com [cdn-links.lww.com]
A Comparative Analysis of Quinagolide Hydrochloride and Other Dopamine Agonists for Long-Term Hyperprolactinemia Management
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
This publication provides an in-depth, objective comparison of the long-term efficacy of quinagolide hydrochloride against other established dopamine agonists, namely bromocriptine and cabergoline, for the treatment of hyperprolactinemia. This guide synthesizes data from numerous clinical trials and meta-analyses to present a clear overview of each treatment's performance, supported by detailed experimental methodologies and visual representations of key biological and procedural pathways.
Quantitative Efficacy and Safety Profile
The long-term management of hyperprolactinemia, a condition characterized by elevated prolactin levels, primarily relies on dopamine D2 receptor agonists. These drugs effectively suppress prolactin secretion, leading to the normalization of hormone levels, reduction in tumor size (in the case of prolactinomas), and restoration of gonadal function. The following tables summarize the quantitative data from various studies on the long-term efficacy and safety of quinagolide, bromocriptine, and cabergoline.
Table 1: Long-Term Efficacy of Dopamine Agonists in Hyperprolactinemia
| Efficacy Outcome | This compound | Bromocriptine | Cabergoline |
| Prolactin Normalization Rate | 67% - 82%[1] | 70% - 100%[2] | 86% - 92%[3][4] |
| Significant Tumor Reduction (>50%) | ~20%[5] | Variable, generally less than cabergoline | Up to 67%[4] |
| Use in Bromocriptine-Resistant Patients | Effective in a significant portion of patients[6] | N/A | Often effective[4] |
Table 2: Common Adverse Events Associated with Long-Term Use
| Adverse Event | This compound | Bromocriptine | Cabergoline |
| Nausea and Vomiting | Common, especially at initiation | Common | Less frequent than bromocriptine |
| Dizziness/Vertigo | Reported | Reported | Reported |
| Headache | Reported | Reported | Reported |
| Fatigue | Reported | Reported | Reported |
| Postural Hypotension | Can occur | Can occur | Can occur |
Experimental Protocols
The data presented in this guide are derived from numerous clinical trials. While protocols vary between studies, the following represents a generalized methodology for assessing the long-term efficacy of these dopamine agonists.
2.1. Study Design: Most long-term efficacy studies are designed as randomized, double-blind, or open-label clinical trials, often with a follow-up period of several years. Cross-over studies have also been employed to compare the effects of different dopamine agonists within the same patient cohort.
2.2. Patient Population: Inclusion criteria typically involve adult patients with a confirmed diagnosis of hyperprolactinemia, which may be idiopathic or due to a pituitary prolactinoma (micro- or macroadenoma).[7] Key exclusion criteria often include pregnancy, lactation, severe renal or hepatic impairment, and known hypersensitivity to the study drug.[7]
2.3. Dosing and Titration:
-
Quinagolide: Treatment is often initiated with a "starter pack," beginning with 25 µ g/day for three days, increasing to 50 µ g/day for the next three days, and then to a maintenance dose of 75 µ g/day .[8] Doses can be gradually increased based on prolactin levels and tolerability, with some patients requiring up to 300 µ g/day or more.[8]
-
Bromocriptine: A common starting dose is 1.25 mg at bedtime, with a gradual increase to 2.5 mg daily, and further adjustments as needed.[9] Daily doses of 7.5 mg to 10 mg are typical for long-term management.[10]
-
Cabergoline: Treatment usually starts with 0.5 mg per week, administered as a single dose or divided into two doses. The dosage can be increased by 0.5 mg at monthly intervals until an optimal therapeutic response is achieved, with a usual maintenance dose of 1 mg per week.[3]
2.4. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: The primary measure of efficacy is the normalization of serum prolactin levels.
-
Secondary Efficacy Endpoints: These include the reduction in the size of prolactinomas (assessed by MRI or CT scans), restoration of regular menstrual cycles in women, and improvement in symptoms of hypogonadism in men.
-
Safety Monitoring: Regular monitoring of blood pressure, as well as the reporting and grading of all adverse events, is a standard part of the safety assessment.
Visualizing the Mechanisms and Processes
To further elucidate the underlying biology and the structure of the clinical investigations, the following diagrams are provided.
Signaling Pathway of Dopamine Agonists
Dopamine agonists, including quinagolide, exert their prolactin-lowering effect by binding to and activating dopamine D2 receptors on lactotroph cells in the anterior pituitary gland. This activation triggers a signaling cascade that ultimately inhibits the synthesis and release of prolactin.
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial comparing the long-term efficacy of different dopamine agonists.
Caption: Experimental Workflow of a Comparative Trial.
Conclusion
This compound demonstrates significant long-term efficacy in the management of hyperprolactinemia, with a notable benefit in patients who are resistant to bromocriptine. While cabergoline generally shows a higher rate of prolactin normalization and tumor reduction, quinagolide remains a valuable therapeutic option. The choice of dopamine agonist should be individualized based on patient characteristics, including tolerability, response to previous treatments, and the specific clinical goals. This guide provides the foundational data and methodological insights to aid researchers and clinicians in their assessment and selection of the most appropriate long-term treatment strategy for patients with hyperprolactinemia.
References
- 1. Quinagolide in the management of prolactinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyperprolactinemia Medication: Dopamine agonists [emedicine.medscape.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Cabergoline in the treatment of hyperprolactinemia: a study in 455 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The efficacy and safety of quinagolide in hyperprolactinemia treatment: A systematic review and meta-analysis [frontiersin.org]
- 6. Quinagolide efficacy and tolerability in hyperprolactinaemic patients who are resistant to or intolerant of bromocriptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Treatment Outcome of Cabergoline According to Target Prolactin Levels in Patients With Prolactinoma | Clinical Research Trial Listing [centerwatch.com]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. advancedfertility.com [advancedfertility.com]
- 10. Hyperprolactinemia. Long-term effects of bromocriptine - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of clinical trials involving Quinagolide hydrochloride for prolactinomas.
A comprehensive guide for researchers and drug development professionals on the efficacy, safety, and mechanistic profile of Quinagolide hydrochloride in the management of prolactinomas, benchmarked against other dopamine agonists.
This guide provides a detailed comparison of this compound with other therapeutic alternatives for prolactinomas, primarily Cabergoline and Bromocriptine. The content is supported by a recent meta-analysis and data from various clinical trials, offering an objective overview for researchers, scientists, and professionals in drug development.
Comparative Efficacy and Safety: A Meta-Analysis Overview
A 2023 meta-analysis, encompassing 33 studies and 827 patients, provides robust quantitative data on the clinical performance of Quinagolide.[1] The analysis focused on key outcomes: normalization of prolactin levels, reduction in tumor size, and the incidence of adverse effects. These findings are summarized and compared with data for Cabergoline and Bromocriptine.
Data Presentation
| Outcome Measure | This compound | Cabergoline | Bromocriptine |
| Prolactin Normalization | 69% (95% CI: 61%-76%)[1] | Generally considered more effective than Bromocriptine, with some studies showing normalization rates of up to 86%. | Efficacy varies, often lower than Cabergoline. |
| Tumor Reduction (>50%) | 20% (95% CI: 15%-28%)[1] | Often cited as having a significant effect on tumor size reduction. | Effective in reducing tumor size, but potentially to a lesser extent than Cabergoline. |
| Adverse Effects (Pooled Proportion) | 13% (95% CI: 11%-16%)[1] | Generally well-tolerated; common side effects include nausea and dizziness. | Higher incidence of side effects, particularly nausea and vomiting, compared to Cabergoline and Quinagolide. |
Experimental Protocols
The clinical trials included in the meta-analysis and other relevant studies have utilized specific protocols to assess the efficacy and safety of Quinagolide. Understanding these methodologies is crucial for interpreting the comparative data.
Key Experimental Methodologies
A representative clinical trial design for evaluating Quinagolide in patients with prolactinomas, often those with resistance or intolerance to Bromocriptine, would typically involve the following:
-
Patient Selection: Patients diagnosed with prolactinoma (micro- or macroprolactinoma) exhibiting hyperprolactinemia. A subset of studies specifically recruited patients with documented resistance (failure to normalize prolactin levels despite adequate dosage) or intolerance (experiencing significant side effects) to Bromocriptine.
-
Dosage and Administration: Treatment is typically initiated with a low dose of Quinagolide, such as 25 mcg/day, and gradually titrated upwards. The dose is increased incrementally, for instance, to 50 mcg/day and then to a usual maintenance dose of 75-150 mcg/day, based on individual patient response (prolactin levels) and tolerability. Doses can be further increased if necessary.
-
Outcome Measures: The primary efficacy endpoints are the normalization of serum prolactin levels and a significant reduction in tumor volume, as assessed by magnetic resonance imaging (MRI). Safety and tolerability are evaluated by monitoring the incidence and severity of adverse events, such as nausea, dizziness, and headache.
Mechanistic Insights and Signaling Pathways
This compound is a non-ergot, selective dopamine D2 receptor agonist. Its therapeutic effect in prolactinomas is mediated through the activation of D2 receptors on pituitary lactotroph cells.
Dopamine D2 Receptor Signaling Pathway
The binding of Quinagolide to the D2 receptor initiates a downstream signaling cascade that ultimately inhibits the synthesis and secretion of prolactin.
Caption: Quinagolide's mechanism of action in pituitary lactotrophs.
Clinical Trial Workflow
The process of evaluating a new dopamine agonist like Quinagolide in a clinical trial setting follows a structured workflow from patient recruitment to data analysis.
Caption: A typical workflow for a clinical trial of Quinagolide in prolactinoma.
Comparative Clinical Decision-Making
The choice between Quinagolide, Cabergoline, and Bromocriptine for the treatment of prolactinomas involves a careful consideration of efficacy, tolerability, and patient-specific factors.
References
Safety Operating Guide
Safe Disposal of Quinagolide Hydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of quinagolide hydrochloride, a non-ergot derived dopamine D2-receptor agonist. Adherence to these protocols is critical for ensuring personnel safety and environmental protection. This compound is not classified as a hazardous substance; however, proper disposal through designated pharmaceutical waste streams is mandatory to prevent environmental contamination.
Summary of Disposal Procedures
The recommended disposal method for this compound is incineration by a licensed chemical destruction facility. Under no circumstances should this compound be discharged into the sewer system or disposed of with regular laboratory trash.
| Parameter | Guideline | Source |
| Disposal Method | Incineration via a licensed chemical destruction plant. | [1] |
| Environmental Precautions | Avoid discharge into the environment, including sewer systems and waterways. | [1][2] |
| Regulatory Framework | Disposal must comply with all federal, state, and local regulations for non-hazardous pharmaceutical waste. | |
| Container Management | Empty containers should be triple-rinsed. The rinsate must be collected and disposed of as chemical waste. Punctured or crushed empty containers can be disposed of in a sanitary landfill if not recycled. | [1] |
| Spill Management | Absorb spills with an inert material, collect, and place in a suitable, sealed container for disposal. | [2] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the proper disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
2. Waste Segregation:
-
Identify all materials contaminated with this compound, including expired or unused drug product, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials.
-
Segregate this waste into a designated, clearly labeled, and sealed container for "Non-Hazardous Pharmaceutical Waste for Incineration."[3]
3. Preparation for Disposal:
-
Solid Waste:
-
Place unused or expired tablets and capsules directly into the designated waste container.
-
Contaminated solids (e.g., absorbent pads, weighing paper) should also be placed in this container.
-
-
Liquid Waste (Solutions):
-
Do not pour solutions down the drain.
-
Collect all aqueous and solvent-based solutions containing this compound in a compatible, sealed, and clearly labeled waste container.
-
-
Empty Containers:
-
Triple-rinse empty containers with a suitable solvent (e.g., water or ethanol).
-
Collect the rinsate as chemical waste for incineration.
-
After rinsing, deface or remove the label and dispose of the container in accordance with institutional policies for non-hazardous lab glass or plastic.
-
4. Storage Pending Disposal:
-
Store the sealed waste container in a secure, designated area away from incompatible materials.
5. Final Disposal:
-
Arrange for the collection of the pharmaceutical waste by a licensed environmental management vendor for incineration.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling Quinagolide Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Quinagolide hydrochloride. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing exposure risks and ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent direct contact and inhalation. The toxicological properties of this material have not been fully investigated, necessitating cautious handling.[1]
Recommended PPE for Handling this compound
| Protection Type | Equipment | Specification and Use |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves. Gloves must be inspected prior to use. Wash and dry hands after handling.[2] |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Use to prevent eye contact. If splashing is possible, wear chemical goggles.[1] |
| Skin and Body Protection | Protective clothing, Lab coat | Wear appropriate protective clothing to minimize contact with skin.[1] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Use a full-facepiece airline respirator in positive pressure mode with emergency escape provisions if exposure limits are exceeded or irritation is experienced.[1][2] Ensure adequate general or local exhaust ventilation to control airborne concentrations.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
Step-by-Step Handling Protocol
-
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Storage: Store in a tightly closed container in a cool, well-ventilated area.[3] Keep away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[3] Recommended storage temperature is 4°C for sealed storage, away from moisture. For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3]
-
Preparation and Use: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[2] Avoid inhalation, and contact with skin and eyes.[2]
-
Weighing: If weighing the solid form, do so in an enclosure with local exhaust ventilation to minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1] Remove and wash contaminated clothing before reuse.[1]
Emergency and Disposal Procedures
Proper planning for emergencies and waste disposal is a fundamental aspect of laboratory safety.
Spill Response Protocol
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[3]
-
Personal Protection: Wear full personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection.[3]
-
Clean-up: For liquid spills, absorb with a finely-powdered liquid-binding material like diatomite or universal binders.[3] For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1]
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[3]
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Waste Disposal Plan
-
Collection: Collect all waste materials, including empty containers, contaminated PPE, and spill clean-up materials, in a designated and properly labeled hazardous waste container.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it in the regular trash or pour it down the drain. For unused or expired medicine, if a take-back program is not available, it may be disposed of in household trash by mixing it with an undesirable substance like used coffee grounds or cat litter, placing it in a sealed container, and then into the trash.[4][5] Always scratch out personal information on labels before disposing of containers.[5]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
First Aid Procedures
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3] |
| Skin Contact | Remove contaminated clothing and shoes immediately. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][2] |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Chemical Spill Workflow
The following diagram illustrates the procedural flow for managing a chemical spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
